Lintuzumab
Description
Propriétés
Numéro CAS |
166089-32-3 |
|---|---|
Formule moléculaire |
C8H5IN2O2 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Lintuzumab CD33 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Lintuzumab to its target, the CD33 receptor. It includes a compilation of quantitative binding data, detailed experimental methodologies, and a visualization of the initial signaling cascade following antibody engagement.
Quantitative Binding Affinity and Kinetics of this compound-CD33 Interaction
The binding of this compound to the CD33 receptor, a critical interaction for its therapeutic mechanism, has been characterized by its equilibrium dissociation constant (Kd). This value represents the concentration of this compound at which half of the available CD33 receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
| Cell Line | CD33 Expression ( sites/cell ) | Method | Kd (nM) | Reference |
| HL-60 | 13,000 | Flow Cytometry | 0.123 ± 0.016 | [1] |
| KG-1 | 12,600 | Flow Cytometry | 0.070 ± 0.020 | [1] |
| HEL9217 | 20,000 | Flow Cytometry | 0.144 ± 0.012 | [1] |
| TF1-α | 16,500 | Flow Cytometry | 0.099 ± 0.022 | [1] |
| U937 | 20,000 | Flow Cytometry | 0.168 ± 0.021 | [1] |
| HL-60 | Not Reported | Not Specified | 3.9 ± 1.4 | [2] |
| Recombinant Human CD33 Ectodomain (CD33FL) | Not Applicable | Octet Biolayer Interferometry | 4.75 |
Table 1: Summary of reported equilibrium dissociation constants (Kd) for this compound binding to CD33.
It is important to note that variations in Kd values can be attributed to differences in experimental methodologies, cell lines utilized, and the specific form of the CD33 protein (recombinant versus cell-surface expressed).
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the binding of this compound to CD33 and to elucidate the initial downstream signaling events.
Determination of Binding Affinity by Flow Cytometry
This protocol outlines the steps for a saturation binding experiment to determine the apparent Kd of this compound to CD33-expressing cells.
Materials:
-
CD33-positive AML cell lines (e.g., HL-60, KG-1)
-
This compound, labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest AML cells and wash them with cold PBS supplemented with 2% FBS. Resuspend the cells to a concentration of 1 x 106 cells/mL in the same buffer.
-
Antibody Dilution Series: Prepare a series of dilutions of fluorescently labeled this compound in cold PBS with 2% FBS. The concentration range should typically span from 0.1 to 100 times the expected Kd.
-
Incubation: Add 100 µL of the cell suspension to each tube of a 96-well plate. Add 100 µL of each this compound dilution to the respective wells.
-
Binding: Incubate the plate on ice for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
Washing: After incubation, wash the cells three times with cold PBS with 2% FBS to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the cell pellets in 200-500 µL of cold PBS with 2% FBS. Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population for each this compound concentration.
-
Data Analysis: Plot the MFI against the concentration of this compound. The Kd can be determined by fitting the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism).
Analysis of CD33 Phosphorylation and Shp-1 Recruitment by Immunoprecipitation and Western Blotting
This protocol describes the methodology to investigate the initial signaling events following this compound binding to CD33.
Materials:
-
CD33-positive AML cell lines (e.g., HL-60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-CD33 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-phosphotyrosine antibody
-
Anti-Shp-1 antibody
-
SDS-PAGE gels and transfer system
-
Western blot detection reagents
Procedure:
-
Cell Treatment: Culture AML cells to the desired density. Treat the cells with this compound (e.g., 5 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-CD33 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphotyrosine to detect CD33 phosphorylation.
-
For Shp-1 recruitment, strip the membrane and re-probe with an anti-Shp-1 antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
This compound-Induced CD33 Signaling Pathway
Upon binding of this compound to the extracellular domain of CD33, a signaling cascade is initiated within the target cell. This process begins with the phosphorylation of tyrosine residues located in the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD33. These phosphorylated ITIMs then serve as docking sites for the recruitment of the protein tyrosine phosphatase Shp-1. The recruitment of Shp-1 is a key event in the inhibitory signaling mediated by CD33.[1] While the complete downstream effects are still under investigation, this initial signaling cascade is thought to play a role in modulating cellular responses.[1][3]
References
The Role of Lintuzumab in Inducing Antibody-Dependent Cellular Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintuzumab (also known as SGN-33 or HuM195) is a humanized IgG1 monoclonal antibody that targets CD33, a transmembrane receptor expressed on the surface of myeloid cells.[1][2] CD33 is present on myeloblasts in approximately 90% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[3] While this compound has shown modest single-agent efficacy in clinical trials, its potent ability to engage the immune system remains a cornerstone of its mechanism and informs the development of next-generation CD33-targeted therapies.[1][4] A primary mechanism of action for this compound is the induction of antibody-dependent cellular cytotoxicity (ADCC), a powerful process for eliminating malignant cells.[5][6] This guide provides an in-depth examination of this compound-mediated ADCC, detailing the underlying signaling pathways, preclinical data, and the experimental protocols used for its evaluation.
Core Mechanism: this compound-Mediated ADCC
ADCC is a cell-mediated immune defense mechanism where an effector cell actively lyses a target cell that has been marked by a specific antibody.[7] In the context of this compound, this process involves three key components: the CD33-expressing AML cell (target), the this compound antibody, and an immune effector cell, primarily the Natural Killer (NK) cell.[5][6]
The mechanism unfolds as follows:
-
Target Recognition: The Fab (Fragment, antigen-binding) region of this compound binds specifically to the CD33 protein on the surface of an AML cell.
-
Effector Cell Engagement: The Fc (Fragment, crystallizable) region of the antibody is then recognized by Fc gamma receptors (FcγRs), specifically FcγRIIIA (CD16), expressed on the surface of NK cells.[7][8]
-
NK Cell Activation and Cytotoxicity: This cross-linking of CD16 receptors triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes. These molecules induce apoptosis, or programmed cell death, in the targeted AML cell.[7]
Preclinical Efficacy of this compound in ADCC
In vitro studies have consistently demonstrated that this compound effectively promotes the killing of CD33-positive AML cell lines and primary patient samples through ADCC.[5][6] This activity is observed in a dose-dependent manner and is effective against both multidrug resistance-negative (MDR-) and multidrug resistance-positive (MDR+) AML cells.[5][6]
Quantitative ADCC Performance Data
The tables below summarize the cytotoxic activity of this compound across various preclinical models.
Table 1: this compound ADCC Activity Against AML Cell Lines
| Target Cell Line | Drug Resistance | Effector Cells | Key Finding | Reference |
|---|---|---|---|---|
| KG-1 | MDR- | Human NK Cells | Dose-dependent tumor cell killing observed. | [5][6] |
| HEL9217 | MDR+ | Human NK Cells | Dose-dependent tumor cell killing observed. | [5][6] |
| TF1-α | MDR+ | Human NK Cells | Dose-dependent tumor cell killing observed. | [5][6] |
| HL60 | MDR- | Human Effector Cells | HuM195 (this compound) showed modest ADCC capability, which was enhanced 2-6 fold with the addition of Interleukin-2 (IL-2). | [8] |
| MV4-11 | N/A | Human NK Cells | Dose-dependent cytotoxicity was observed with antibody concentrations from 10⁰ to 10⁴ ng/mL, reaching a plateau at approximately 40% cell lysis. |[9] |
Table 2: this compound ADCC Activity Against Primary AML Cells
| Target Cells | Effector Cells | Key Finding | Reference |
|---|---|---|---|
| Primary AML Patient Blasts | Human NK Cells | Low but clearly detectable ADCC activity was observed. The reduced lysis compared to cell lines may be due to lower viability and chromium-51 uptake by patient cells. | [5][6] |
| Fresh Myelogenous Leukemia Cells | Human Effector Cells | ADCC was enhanced 2-6 fold with the addition of low-dose IL-2. |[8] |
It is important to note that the clinical effectiveness of ADCC can be hampered by reduced NK-cell function, which is often observed in patients with AML.[1] This has led to research into combination therapies, such as the use of IL-2, to up-regulate effector cells and restore ADCC.[1][8]
Experimental Protocol: Standard 51Cr-Release Assay
The most common method used to quantify the ADCC activity of this compound in preclinical studies is the chromium-51 (51Cr)-release assay.[6] This assay measures the release of radioactive 51Cr from lysed target cells as a direct indicator of cytotoxicity.
Detailed Methodology
-
Target Cell Preparation and Labeling:
-
AML target cells (e.g., KG-1, HEL9217) are harvested and washed.
-
Cells are labeled by incubation with 100 µCi of Na₂⁵¹CrO₄ for a defined period (typically 1-2 hours) at 37°C. This allows the radioactive chromium to be taken up into the cytoplasm.
-
Labeled cells are washed multiple times to remove extracellular 51Cr.
-
-
Assay Setup:
-
Labeled target cells are plated in a 96-well plate.
-
This compound or a control antibody (e.g., hIgG1κ) is added at various concentrations and pre-incubated with the target cells.
-
Effector cells (NK cells isolated from healthy donors) are added at specific effector-to-target (E:T) ratios. NK cells from FcγRIIIA 158V/V donors are often used due to this allotype's higher affinity for IgG1 antibodies.[5][6]
-
-
Incubation and Lysis:
-
The plate is centrifuged briefly to facilitate cell-to-cell contact and then incubated for 4 hours at 37°C in a CO₂ incubator to allow for cell lysis.
-
-
Measurement and Calculation:
-
The plate is centrifuged to pellet intact cells.
-
A portion of the supernatant from each well is transferred to a new plate for measurement of radioactivity using a gamma counter.
-
Controls for spontaneous release (target cells with media) and maximum release (target cells with detergent) are included.
-
The percentage of specific lysis is calculated using the formula:
-
% Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
References
- 1. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. Interleukin-2 enhancement of cytotoxicity by humanized monoclonal antibody M195 (anti-CD33) in myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
The Role of Lintuzumab in Myeloid Leukemia: A Technical Overview of its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintuzumab (formerly SGN-33) is a humanized monoclonal antibody that targets CD33 (Siglec-3), a transmembrane receptor expressed on the surface of myeloid lineage cells. CD33 is present on the blasts of approximately 90% of patients with acute myeloid leukemia (AML), making it a key target for therapeutic intervention.[1][2] While initially investigated for its potential to improve outcomes in AML, the unconjugated antibody showed limited efficacy in clinical trials.[1][3] However, extensive preclinical research has elucidated its mechanisms of action, which are primarily centered on immune-mediated cytotoxicity and modulation of the tumor microenvironment rather than direct induction of cell differentiation. This technical guide provides an in-depth analysis of this compound's effects on myeloid leukemia cells, with a focus on its signaling pathways, experimental validation, and implications for drug development.
CD33: A Myeloid-Specific Inhibitory Receptor
CD33 is a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family.[4] Its intracellular domain contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon ligand binding or antibody-mediated cross-linking, these ITIMs become phosphorylated and serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2.[5][6] This recruitment of phosphatases leads to the dephosphorylation of key signaling molecules, thereby downregulating cellular activation pathways. This inhibitory signaling has been shown to negatively regulate the proliferation of myeloid precursors and prevent the differentiation of monocytes into dendritic cells.[7]
CD33 Signaling Pathway
The engagement of CD33 by this compound can initiate an intracellular signaling cascade that is consistent with its function as an inhibitory receptor. This process involves the recruitment of phosphatases that can modulate cellular functions.
Primary Mechanisms of Action of this compound
Preclinical studies have demonstrated that the anti-leukemic activity of this compound is primarily mediated through two main effector functions: antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Additionally, this compound has been shown to modulate the production of cytokines and chemokines in the tumor microenvironment.
Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC is a mechanism whereby immune effector cells, such as natural killer (NK) cells, recognize and kill antibody-coated target cells. The Fc portion of this compound binds to Fcγ receptors on the surface of NK cells, leading to the release of cytotoxic granules that induce apoptosis in the target leukemia cell.
Antibody-Dependent Cellular Phagocytosis (ADCP)
ADCP involves the engulfment and destruction of antibody-opsonized tumor cells by phagocytic cells, such as macrophages. Similar to ADCC, the Fc region of this compound is recognized by Fcγ receptors on macrophages, triggering phagocytosis of the leukemic cell.
Modulation of the Cytokine Milieu
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by AML cells.[8][9] This effect is thought to be mediated through the inhibitory signaling of CD33. By altering the cytokine environment, this compound may disrupt the supportive network that promotes leukemia cell growth and survival.
Quantitative Data on this compound's In Vitro Activity
The following tables summarize key quantitative data from preclinical studies on this compound's effects.
| Cell Line | Effector Cells | E:T Ratio | % Specific Lysis (at 1 µg/mL this compound) |
| KG-1 (MDR-) | Human NK cells | 12.5:1 | ~40% |
| HEL9217 (MDR+) | Human NK cells | 12.5:1 | ~35% |
| TF1-α (MDR+) | Human NK cells | 12.5:1 | ~25% |
| MDR: Multi-drug resistance; E:T: Effector to Target ratio. Data are approximate values derived from published graphs. |
| Cytokine/Chemokine | Cell Line | Treatment | % Reduction (this compound vs. control) |
| IL-8 | KG-1 | TNFα-induced | ~70% |
| MCP-1 | KG-1 | TNFα-induced | ~60% |
| IP-10 | KG-1 | TNFα-induced | ~50% |
| Data are approximate values derived from published graphs. |
Experimental Protocols
ADCC Assay
A standard chromium-51 (⁵¹Cr) release assay is used to measure ADCC activity.
-
Target Cell Labeling : AML cell lines (e.g., KG-1, HL-60) are labeled with ⁵¹Cr by incubation with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Effector Cell Preparation : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and NK cells are enriched.
-
Co-culture : Labeled target cells are incubated with effector cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of this compound or a control antibody.
-
Measurement of ⁵¹Cr Release : After a 4-hour incubation at 37°C, the supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.
-
Calculation : The percentage of specific lysis is calculated as: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
ADCP Assay
ADCP activity can be assessed using flow cytometry.
-
Target Cell Labeling : AML cells are labeled with a fluorescent dye (e.g., CFSE).
-
Effector Cell Preparation : Monocytes are isolated from healthy donor PBMCs and differentiated into macrophages.
-
Co-culture : Labeled target cells are opsonized with this compound or a control antibody and then co-cultured with macrophages.
-
Flow Cytometry : After incubation, cells are stained with a macrophage-specific antibody (e.g., anti-CD11b) conjugated to a different fluorophore. The percentage of macrophages that have phagocytosed the target cells (double-positive cells) is determined by flow cytometry.
This compound Conjugates and Future Directions
While unconjugated this compound demonstrated modest clinical activity, its ability to specifically target CD33-expressing cells has made it an attractive candidate for the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates.
-
Gemtuzumab Ozogamicin (Mylotarg®) : An ADC that combines an anti-CD33 antibody with the cytotoxic agent calicheamicin.
-
This compound-Ac225 : A radioimmunoconjugate that links this compound to the alpha-emitting radionuclide Actinium-225.[9][10] This approach delivers potent, localized radiation to leukemia cells, leading to double-strand DNA breaks and cell death.[9] Clinical trials with this compound-Ac225 have shown promising anti-leukemic activity in patients with relapsed/refractory AML.[9][10]
Conclusion
The primary mechanism of action of unconjugated this compound against myeloid leukemia cells is not the induction of differentiation but rather the engagement of the host immune system to mediate cell killing through ADCC and ADCP. Furthermore, by binding to CD33, this compound can modulate intracellular signaling pathways, leading to a reduction in the production of pro-leukemic cytokines. While the therapeutic potential of the naked antibody is limited, its high specificity for CD33 has paved the way for the development of potent antibody-drug conjugates and radioimmunoconjugates, such as this compound-Ac225, which represent a promising therapeutic strategy for AML. Future research will continue to explore the role of CD33-targeted therapies, both as single agents and in combination with other treatments, to improve outcomes for patients with myeloid malignancies.
References
- 1. Anti-CD33 chimeric antigen receptor targeting of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloodresearch.or.kr [bloodresearch.or.kr]
- 3. Phase III randomized multicenter study of a humanized anti-CD33 monoclonal antibody, this compound, in combination with chemotherapy, versus chemotherapy alone in patients with refractory or first-relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD33 - Wikipedia [en.wikipedia.org]
- 5. The sialoadhesin CD33 is a myeloid-specific inhibitory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taconic.com [taconic.com]
Preclinical In Vitro Efficacy of Lintuzumab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies evaluating the efficacy of Lintuzumab, a humanized monoclonal antibody targeting the CD33 antigen. The following sections detail the key mechanisms of action, experimental methodologies, and quantitative data from these foundational studies.
Introduction to this compound and its Target: CD33
This compound is a humanized IgG1 monoclonal antibody that specifically targets CD33 (Siglec-3), a transmembrane receptor expressed on the surface of myeloid cells.[1] CD33 is a well-established target for acute myeloid leukemia (AML) therapies as it is present on the majority of AML blasts but is absent from pluripotent hematopoietic stem cells.[2] The preclinical evaluation of this compound has revealed several in vitro mechanisms of action that contribute to its anti-leukemic effects. These include direct signaling induction, modulation of the tumor microenvironment, and engagement of the host immune system to elicit cytotoxic responses.[3][4]
Mechanisms of Action and In Vitro Efficacy Data
The in vitro anti-leukemic activity of this compound is attributed to three primary mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC), Antibody-Dependent Cellular Phagocytosis (ADCP), and the induction of intracellular signaling pathways that lead to a reduction in cytokine secretion.[1][5]
Antibody-Dependent Cellular Cytotoxicity (ADCC)
This compound effectively mediates the killing of CD33-positive AML cells by recruiting natural killer (NK) cells.[1][6] The Fab portion of this compound binds to CD33 on the tumor cell, while its Fc region engages with Fcγ receptors (like CD16) on NK cells, triggering the release of cytotoxic granules and inducing target cell lysis.[7]
Table 1: Summary of In Vitro ADCC Activity of this compound
| Target Cell Line | Effector Cells | Assay Method | Endpoint | This compound Concentration | Result | Reference |
| KG-1 (MDR-) | Human NK cells | 51Cr-release | % Specific Lysis | 1 µg/mL | ~40% | [1] |
| HEL9217 (MDR+) | Human NK cells | 51Cr-release | % Specific Lysis | 1 µg/mL | ~35% | [1] |
| TF1-α (MDR+) | Human NK cells | 51Cr-release | % Specific Lysis | 1 µg/mL | ~25% | [1] |
| Primary AML Blasts | Human NK cells | 51Cr-release | % Specific Lysis | 1 µg/mL | ~15% | [1] |
| CD33+ Target Cells | NK cells from human donors | Not Specified | EC50 | Not Specified | 5 nmol/L (for GLK-33, a this compound-auristatin conjugate) | [8] |
Antibody-Dependent Cellular Phagocytosis (ADCP)
This compound opsonizes CD33-positive AML cells, marking them for engulfment and destruction by phagocytic cells such as macrophages.[1][5] This process is initiated by the interaction of the Fc region of this compound with Fcγ receptors on the surface of macrophages.[9]
Table 2: Summary of In Vitro ADCP Activity of this compound
| Target Cell Line | Effector Cells | Assay Method | Endpoint | This compound Concentration | Result | Reference |
| HL60cy | Human Macrophages | Flow Cytometry | % Phagocytosis | 1 µg/mL | ~25% | [10] |
| HEL9217 | Human Macrophages | Flow Cytometry | % Phagocytosis | 1 µg/mL | ~20% | [10] |
Complement-Dependent Cytotoxicity (CDC)
While ADCC and ADCP are the major effector functions, this compound has also been shown to induce Complement-Dependent Cytotoxicity (CDC).[11] In this mechanism, the C1q component of the complement system binds to this compound bound to CD33 on the cell surface, initiating the complement cascade and leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis.[12]
Table 3: Summary of In Vitro CDC Activity of this compound
| Target Cell Line | Complement Source | Assay Method | Endpoint | Result | Reference |
| U937 | Rabbit Complement | Not Specified | % Cytotoxicity | Mediated CDC activity | [11] |
| U937 | Human Serum + CRP blocking antibodies | Not Specified | % Cytotoxicity | Mediated CDC activity | [11] |
Intracellular Signaling and Cytokine Reduction
Upon binding to CD33, this compound induces phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of CD33.[6][13] This leads to the recruitment of the tyrosine phosphatases SHP-1 and SHP-2.[13][14] This signaling cascade is believed to contribute to the inhibitory functions of CD33.[13] Preclinical studies have shown that this compound treatment can significantly reduce the production of pro-inflammatory cytokines and chemokines by AML cells.[1][5]
Table 4: Effect of this compound on Cytokine Production by AML Cells
| Cell Line | Inducing Agent | Cytokine/Chemokine | This compound Concentration | % Reduction | Reference |
| KG-1 | TNF-α | IL-8 | 2.5 µg/mL | Significant | [5] |
| KG-1 | TNF-α | MCP-1 | 2.5 µg/mL | Significant | [5] |
| KG-1 | TNF-α | IP-10 | 2.5 µg/mL | Significant | [5] |
| KG-1 | TNF-α | RANTES | 2.5 µg/mL | Significant | [5] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is based on the standard chromium-51 (⁵¹Cr) release assay.[3][7][15]
Objective: To quantify the ability of this compound to mediate the lysis of CD33-positive target cells by effector cells (e.g., NK cells).
Materials:
-
Target cells (e.g., KG-1, HEL9217, TF1-α AML cell lines)[1]
-
Effector cells (e.g., primary human NK cells)[1]
-
This compound and isotype control antibody
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells.
-
Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator, with occasional mixing.
-
Wash the labeled cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 50 µL of the labeled target cells (5,000 cells) into each well of a 96-well V-bottom plate.
-
Add 50 µL of diluted this compound or isotype control antibody at various concentrations.
-
Add 50 µL of effector cells at the desired effector-to-target (E:T) ratio (e.g., 25:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells and antibody.
-
For maximum release control, add 100 µL of medium containing 2% Triton X-100.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 75 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol is based on a flow cytometry method to quantify the engulfment of fluorescently labeled target cells by macrophages.[4][9][16]
Objective: To measure the ability of this compound to mediate phagocytosis of CD33-positive target cells by macrophages.
Materials:
-
Target cells (e.g., HL60, HEL9217 AML cell lines)[10]
-
Effector cells (e.g., primary human monocyte-derived macrophages)[10]
-
This compound and isotype control antibody
-
Cell proliferation and encoding dye (e.g., CFSE or similar green fluorescent dye)
-
Macrophage-specific antibody (e.g., anti-CD11b conjugated to a red fluorophore)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in PBS.
-
Add the green fluorescent dye according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the labeled cells in complete medium.
-
-
Effector Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiate monocytes into macrophages by culturing with M-CSF or GM-CSF for 5-7 days.
-
Harvest the macrophages and resuspend in complete medium.
-
-
Assay Setup:
-
Plate the labeled target cells into a 96-well U-bottom plate.
-
Add diluted this compound or isotype control antibody and incubate for 30 minutes to opsonize the target cells.
-
Add the macrophages at a suitable E:T ratio (e.g., 1:1 or 2:1).
-
-
Incubation and Staining:
-
Incubate the co-culture for 2-4 hours at 37°C.
-
After incubation, add the red fluorescently labeled anti-CD11b antibody to identify the macrophages.
-
Incubate for 30 minutes on ice.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population (red-positive cells).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the green fluorescence, indicating phagocytosis of the target cells.
-
The percentage of double-positive cells represents the ADCP activity.
-
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol is based on the Calcein-AM release assay, a non-radioactive alternative to the ⁵¹Cr release assay.[12][17][18]
Objective: To determine the ability of this compound to induce lysis of CD33-positive target cells via the complement cascade.
Materials:
-
Target cells (e.g., U937 cell line)[11]
-
This compound and isotype control antibody
-
Calcein-AM
-
Complement source (e.g., normal human serum or rabbit complement)
-
96-well flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with complete medium to remove extracellular Calcein-AM.
-
Resuspend the cells to the desired plating density.
-
-
Assay Setup:
-
Plate the labeled target cells into a 96-well flat-bottom plate.
-
Add diluted this compound or isotype control antibody.
-
Add the complement source to the appropriate final concentration (e.g., 10-25%).
-
For spontaneous release control, add medium instead of antibody and complement.
-
For maximum release control, add a lysis buffer (e.g., 2% Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
After incubation, measure the fluorescence of the supernatant in each well using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Fluorescence - Spontaneous Fluorescence) / (Maximum Fluorescence - Spontaneous Fluorescence)] x 100
-
Signaling Pathway
The binding of this compound to CD33 initiates a signaling cascade that is characteristic of an inhibitory receptor. This pathway is crucial for understanding the direct effects of this compound on AML cell biology beyond immune-mediated killing.
Upon binding of this compound to the extracellular domain of CD33, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD33 become phosphorylated.[6][13] These phosphorylated ITIMs then serve as docking sites for the recruitment of Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and, to a lesser extent, SHP-2.[13][14] The recruitment and activation of these phosphatases lead to the dephosphorylation of various downstream signaling molecules, ultimately resulting in an inhibitory signal that can suppress cell proliferation and reduce the secretion of pro-inflammatory cytokines and chemokines.[1][5]
Conclusion
The preclinical in vitro studies of this compound have established its multi-faceted anti-leukemic activity. Through the engagement of immune effector mechanisms such as ADCC and ADCP, as well as the induction of direct inhibitory signaling, this compound demonstrates potent efficacy against CD33-positive AML cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel AML therapies and antibody-based therapeutics. These foundational studies underscore the potential of targeting CD33 and provide a framework for the continued investigation and development of next-generation immunotherapies.
References
- 1. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ITIM-dependent endocytosis of CD33-related Siglecs: role of intracellular domain, tyrosine phosphorylation, and the tyrosine phosphatases, Shp1 and Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Myeloid specific human CD33 is an inhibitory receptor with differential ITIM function in recruiting the phosphatases SHP-1 and SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. sartorius.com [sartorius.com]
- 17. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 18. horizondiscovery.com [horizondiscovery.com]
Investigating the Immunogenicity of Humanized Lintuzumab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintuzumab (formerly SGN-33 or HuM195) is a humanized monoclonal antibody that targets the CD33 antigen, a transmembrane receptor expressed on the surface of myeloid cells. It has been investigated primarily for the treatment of acute myeloid leukemia (AML) and other myeloid malignancies. As with all therapeutic proteins, the potential for immunogenicity—the propensity to induce an unwanted immune response—is a critical consideration in the development of this compound. This technical guide provides an in-depth analysis of the immunogenicity of humanized this compound, summarizing available clinical data, outlining key experimental methodologies for its assessment, and visualizing relevant biological pathways.
Immunogenicity of Humanized this compound: Clinical Findings
Clinical studies of humanized this compound have consistently reported a low incidence of anti-drug antibodies (ADAs). Early phase clinical trials highlighted the lack of a significant immunogenic response. For instance, a Phase 1B trial of the humanized monoclonal antibody M195 (another designation for this compound) in myeloid leukemia demonstrated specific targeting of leukemia cells without eliciting immunogenicity. Furthermore, a Phase I single-arm, dose-escalation trial assessing the safety, immunogenicity, pharmacokinetics, and antileukemic activity of SGN-33 reported that no anti-SGN-33 immune responses were detected among the first 15 patients tested.
While a comprehensive, structured table with quantitative data from all clinical trials is not publicly available in a consolidated format, the collective evidence from published studies indicates that the humanization of the original murine M195 antibody was successful in minimizing its immunogenic potential. The observed lack of immunogenicity is a favorable characteristic for a therapeutic antibody, as it reduces the risk of altered pharmacokinetic profiles, loss of efficacy, and potential adverse events such as infusion reactions.
Experimental Protocols for Immunogenicity Assessment
The assessment of immunogenicity for a therapeutic antibody like this compound involves a multi-tiered approach, typically including screening assays, confirmatory assays, and characterization of the immune response. Below are detailed methodologies for key experiments used in such assessments.
Anti-Drug Antibody (ADA) Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
The bridging ELISA format is a commonly used method for the detection of ADAs against monoclonal antibody therapeutics.
Principle: In this assay, biotinylated and horseradish peroxidase (HRP)-conjugated this compound are used to detect ADAs in patient serum or plasma. The ADA, if present, will bind to both the biotinylated and HRP-conjugated this compound, forming a "bridge." This complex is then captured on a streptavidin-coated plate, and the HRP enzyme catalyzes a colorimetric reaction upon the addition of a substrate.
Methodology:
-
Plate Coating: 96-well microtiter plates are pre-coated with streptavidin.
-
Sample Preparation: Patient serum or plasma samples are diluted, typically with a buffer containing a non-specific blocking agent to reduce background noise.
-
Incubation with Conjugates: The diluted samples are incubated with a mixture of biotinylated-Lintuzumab and HRP-conjugated this compound to allow for the formation of the antibody-drug complex.
-
Capture: The sample-conjugate mixture is transferred to the streptavidin-coated plates and incubated to allow the biotinylated-Lintuzumab (and any bound ADA-HRP-Lintuzumab complex) to bind to the streptavidin.
-
Washing: The plates are washed to remove unbound components.
-
Detection: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a colorimetric reaction.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid solution.
-
Data Analysis: The optical density is measured using a microplate reader. The results are compared to a pre-defined cut-point to determine the presence of ADAs.
T-cell Proliferation Assay
This assay assesses the potential of this compound to induce a cell-mediated immune response by measuring the proliferation of T-cells upon exposure to the antibody.
Principle: Peripheral blood mononuclear cells (PBMCs) from healthy donors are cultured in the presence of this compound. If T-cells recognize peptides derived from this compound presented by antigen-presenting cells (APCs), they will proliferate. This proliferation can be measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood of multiple healthy donors using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates.
-
Stimulation: this compound, a positive control (e.g., a known immunogenic protein like Keyhole Limpet Hemocyanin - KLH), and a negative control (vehicle buffer) are added to the wells.
-
Incubation: The plates are incubated for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.
-
Measurement of Proliferation:
-
³H-thymidine incorporation: ³H-thymidine is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
CFSE dilution: Cells are labeled with CFSE prior to culture. After the incubation period, the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations is analyzed by flow cytometry.
-
-
Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the presence of this compound by the mean proliferation in the negative control wells. An SI above a pre-determined threshold is considered a positive response.
Cytokine Release Assay
This assay evaluates the potential of this compound to induce the release of pro-inflammatory cytokines, which can be associated with infusion reactions and other adverse events.
Principle: PBMCs or whole blood are incubated with this compound. The concentration of various cytokines released into the culture supernatant is then measured using a multiplex immunoassay.
Methodology:
-
Cell Culture: PBMCs or whole blood from healthy donors are cultured in the presence of this compound, a positive control (e.g., lipopolysaccharide - LPS), and a negative control.
-
Incubation: The cultures are incubated for a period ranging from a few hours to several days, depending on the cytokines being measured.
-
Supernatant Collection: The culture supernatants are collected after centrifugation to remove cells.
-
Cytokine Measurement: The concentration of a panel of cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-10) in the supernatants is measured using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: The cytokine concentrations in the this compound-treated samples are compared to those in the negative control samples. A significant increase in the level of one or more cytokines indicates a potential for cytokine release.
Signaling Pathways and Experimental Workflows
CD33 Signaling Pathway
This compound targets the CD33 receptor, which contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain. The binding of this compound to CD33 is thought to initiate a signaling cascade that ultimately leads to the inhibition of cellular activation and pro-inflammatory responses.
Caption: CD33 signaling cascade initiated by this compound binding.
Experimental Workflow for Anti-Drug Antibody (ADA) Detection
The process of detecting and confirming the presence of ADAs in patient samples follows a structured workflow to ensure accuracy and minimize false positives.
Caption: Workflow for the detection and confirmation of ADAs.
Conclusion
The available evidence strongly suggests that humanized this compound has a low immunogenicity profile. This is a significant advantage in the development of a therapeutic monoclonal antibody, as it minimizes the potential for immune-mediated adverse effects and loss of efficacy. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of immunogenicity, a critical component of the safety evaluation for any biotherapeutic. The visualization of the CD33 signaling pathway and the ADA detection workflow offer a clear understanding of the biological context and the experimental process involved in investigating the immunogenicity of humanized this compound.
The Impact of Lintuzumab on CD33 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions and downstream cellular effects following the binding of Lintuzumab to the CD33 receptor. It is intended for an audience with a professional background in oncology, cell biology, and pharmaceutical research. The document details the core mechanisms of action, summarizes key quantitative findings, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Introduction: this compound and its Target, CD33
This compound (formerly SGN-33 or HuM195) is a humanized monoclonal antibody designed to target the CD33 antigen.[1][2] CD33, a member of the sialic acid-binding immunoglobulin-like lectins (Siglecs) family, is a transmembrane receptor expressed on the surface of myeloid lineage cells.[3] Its high expression on myeloblasts in the majority of acute myeloid leukemia (AML) cases, coupled with lower expression on normal hematopoietic stem cells, establishes it as a prime therapeutic target.[4][5][6] While early clinical trials of unconjugated this compound for AML did not show a significant survival benefit, leading to the discontinuation of some studies, its mechanisms of action and impact on CD33 signaling remain crucial areas of study, particularly for the development of next-generation antibody-drug conjugates (ADCs) like this compound-Ac225.[2][7][8]
The CD33 Receptor: Structure and Inhibitory Function
CD33 is a type I transmembrane protein characterized by an extracellular V-set immunoglobulin-like domain and a C2-set Ig-like domain, and an intracellular cytoplasmic tail.[3] The intracellular portion contains two key functional motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an ITIM-like domain.[3]
Upon phosphorylation of the tyrosine residues within these ITIMs, CD33 functions as an inhibitory receptor.[9][10] It recruits SH2 domain-containing protein tyrosine phosphatases, such as SHP-1 and SHP-2, to the cell membrane.[10] These phosphatases can then dephosphorylate key components of activating signaling pathways, thereby downregulating cellular responses and negatively regulating immune and inflammatory processes.[3][10]
Core Mechanism of Action: this compound-Mediated CD33 Signaling
This compound exerts its effects through multiple mechanisms, including direct signal modulation and engagement of the host immune system.
Direct Signaling and Downstream Effects
Binding of this compound to the CD33 receptor on AML cells initiates a direct intracellular signaling cascade.[11][12] This process includes:
-
CD33 Phosphorylation and SHP-1 Recruitment : Upon ligation by this compound, the tyrosine residues within the ITIMs of the CD33 cytoplasmic domain become rapidly phosphorylated.[11][12] This event creates docking sites for the SH2 domains of the protein tyrosine phosphatase SHP-1, which is then recruited to the receptor complex.[11][12] Notably, preclinical studies have shown that this compound specifically induces the recruitment of SHP-1, but not SHP-2.[11][12] This recruitment is a rapid event, peaking within minutes of antibody binding.[11]
-
Inhibition of Cytokine and Chemokine Production : The recruitment of SHP-1 is consistent with CD33's role as a negative regulator of cellular function.[11][12] A key consequence of this compound-induced signaling is the significant reduction in the production and secretion of pro-inflammatory and tumorigenic cytokines and chemokines by AML cells, even in the presence of inflammatory stimuli like TNF-α.[11][13][14] This includes a marked decrease in factors such as Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Interferon-gamma-inducible Protein 10 (IP-10).[11]
-
Internalization : Like other bivalent antibodies targeting CD33, this compound binding induces the internalization of the antibody-receptor complex.[3][15] This property is fundamental to the mechanism of ADCs, which leverage this process to deliver a cytotoxic payload into the malignant cell.
Immune Effector Functions
Beyond direct signaling, this compound's Fc region can engage immune effector cells to mediate the killing of CD33-positive tumor cells. This activity is independent of the multidrug resistance (MDR) status of the AML cells.[11]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) : this compound effectively recruits natural killer (NK) cells to lyse targeted AML cells.[1][15]
-
Antibody-Dependent Cellular Phagocytosis (ADCP) : The antibody can also opsonize AML cells, marking them for engulfment and destruction by macrophages.[1][13][15]
Quantitative Data Summary
The following tables summarize quantitative data extracted from preclinical and clinical studies of this compound.
| Parameter | Cell Line / Condition | Value / Observation | Reference |
| CD33 Expression Levels | AML Patient Blasts (mean) | ~10,380 molecules/cell | [6] |
| Normal Bone Marrow CD33+ cells (mean) | ~2,997 molecules/cell | [6] | |
| AML Sample #1 (newly diagnosed) | 90% of population with ~10,000 copies/cell | [11] | |
| AML Sample #2 (relapsed) | 27% of population with ~5,700 copies/cell | [11] | |
| Signaling Events | HL-60 Cells (this compound 5 µg/mL) | Peak SHP-1 recruitment to CD33 complex observed between 6–15 minutes post-ligation. | [11] |
| Cytokine Inhibition | KG-1 Cells (this compound 2,500 ng/mL + TNF-α) | Significant reduction in IL-8, MCP-1, and IP-10 production. | [11] |
| In Vivo Efficacy | MDR- HL-60 Xenograft Model (this compound 3-30 mg/kg) | Median survival >180 days vs. 57 days for control (p < 0.0001). | [11] |
| MDR+ TF1-α Xenograft Model (this compound) | Significant survival enhancement vs. control (p = 0.0002) and Mylotarg® (p = 0.015). | [11] | |
| MDR+ HEL9217 Xenograft Model (this compound) | Significant survival enhancement vs. control (p = 0.002) and Mylotarg® (p = 0.01). | [11] | |
| Clinical Trial Dose | Phase IIb Study (with low-dose cytarabine) | 600 mg intravenously. | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate this compound's impact on CD33 signaling.
Immunoprecipitation and Western Blot for CD33 Phosphorylation and SHP-1 Recruitment
This protocol is designed to detect the phosphorylation of CD33 and the co-precipitation of SHP-1 following antibody treatment.
-
Cell Culture and Treatment : AML cell lines (e.g., HL-60) or primary patient AML cells are cultured in appropriate media. Cells are then treated with this compound (e.g., 5 µg/mL) or a human IgG1 isotype control for various time points (e.g., 0, 6, 15, 60 minutes) at 37°C.
-
Cell Lysis : After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer with sodium orthovanadate, PMSF, and aprotinin) to preserve protein phosphorylation states.
-
Immunoprecipitation (IP) : Cell lysates are pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an anti-CD33 antibody overnight at 4°C to capture CD33 and its associated proteins. The resulting immune complexes are pulled down using protein A/G-agarose beads.
-
Western Blot Analysis : The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer, separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a PVDF membrane.
-
Antibody Probing : The membrane is blocked and then probed with primary antibodies specific for phosphotyrosine (to detect phosphorylated CD33) and SHP-1 (to detect recruited phosphatase). Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine and Chemokine Secretion Assay
This protocol measures the effect of this compound on the secretion of soluble factors from AML cells.
-
Cell Plating and Treatment : AML cells (e.g., KG-1) are plated in multi-well plates. The cells are treated with this compound (e.g., 2,500 ng/mL) or a human IgG1 isotype control in the presence or absence of a stimulant such as TNF-α (e.g., 1 ng/mL).
-
Supernatant Collection : After a defined incubation period (e.g., 24-48 hours), the cell culture medium (supernatant) is collected and centrifuged to remove cells and debris.
-
Cytokine Quantification : The levels of specific cytokines and chemokines (e.g., IL-8, MCP-1, IP-10) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex-based technology) or individual ELISA kits according to the manufacturer's instructions.
-
Data Analysis : Cytokine concentrations are calculated based on standard curves. Statistical analysis (e.g., ANOVA) is used to compare the levels between this compound-treated and control groups.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol assesses the ability of this compound to induce NK cell-mediated killing of target AML cells.
-
Target Cell Preparation : CD33-positive AML cells are labeled with a radioactive isotope, typically Chromium-51 (⁵¹Cr), by incubation with Na₂⁵¹CrO₄.
-
Effector Cell Preparation : Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared from healthy donor blood.
-
Co-culture : The ⁵¹Cr-labeled target cells are incubated with the effector cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of this compound or a control antibody.
-
Quantification of Lysis : After incubation (typically 4 hours), the amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Cytotoxicity : The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100. Spontaneous release is measured from target cells incubated without effector cells, and maximum release is determined by lysing target cells with detergent.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate the key concepts discussed.
Caption: this compound binding to CD33 induces ITIM phosphorylation, SHP-1 recruitment, and subsequent inhibition of downstream signaling.
Caption: Experimental workflow for analyzing CD33 phosphorylation and SHP-1 recruitment via Western Blot.
Caption: Overview of this compound's multifaceted mechanisms of action against AML cells.
References
- 1. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Acute myeloid leukemia stem cells and CD33-targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ehaweb.org [library.ehaweb.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Antibody-based therapy of acute myeloid leukemia with gemtuzumab ozogamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Structural Analysis of the Lintuzumab-CD33 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintuzumab (formerly SGN-33 or HuM195) is a humanized monoclonal antibody that targets CD33, a transmembrane receptor expressed on myeloid lineage cells.[1][2] CD33, also known as Siglec-3, is a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family and is a prominent target for therapies aimed at myeloid malignancies, such as acute myeloid leukemia (AML).[2][3] This technical guide provides an in-depth overview of the structural and functional interactions between this compound and its target, CD33. The content herein synthesizes available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and workflows.
The this compound-CD33 Interaction: A Structural Overview
The interaction between this compound and CD33 is central to the antibody's mechanism of action. While a definitive high-resolution crystal or cryo-EM structure of the this compound-CD33 complex is not publicly available, significant insights have been gleaned from epitope mapping and binding studies.
CD33 Structure: The CD33 receptor is a type I transmembrane glycoprotein composed of an extracellular region with two immunoglobulin (Ig)-like domains: a membrane-distal V-set domain and a membrane-proximal C2-set domain.[3] The intracellular domain of CD33 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs), which are crucial for its role as an inhibitory receptor.[3]
This compound Binding Epitope: Epitope mapping studies have demonstrated that this compound recognizes and binds to the V-set Ig-like domain of CD33.[1][2] This is the same domain responsible for sialic acid binding.[1] Cross-blocking experiments have shown that the murine precursor to this compound, M195, competes with other V-domain-specific antibodies, confirming its binding to this region.[1][2]
Quantitative Analysis of the this compound-CD33 Interaction
The affinity and kinetics of the this compound-CD33 binding have been quantified using various biophysical techniques. This data is crucial for understanding the antibody's potency and for the development of related therapeutics.
| Parameter | Value | Cell Line/System | Method | Reference |
| Dissociation Constant (Kd) | 3.9 ± 1.4 nM | HL-60 cells | Not specified | [4] |
| Apparent Dissociation Constant (Kd) | ~100 pM (range of 70 to 168 pM) | Various AML cell lines | Flow Cytometry | [5] |
| Binding Affinity (Kd) | 4.75 nM | Recombinant CD33 ectodomain | Biolayer Interferometry (BLI) | [6] |
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-leukemic effects through multiple mechanisms, including direct signaling and the engagement of the host immune system.
Direct Signaling through CD33
Upon binding to CD33 on the surface of myeloid cells, this compound induces the phosphorylation of tyrosine residues within the ITIMs of CD33's cytoplasmic tail.[7] This phosphorylation event creates docking sites for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1.[7] The recruitment of SHP-1 is a key step in the initiation of an intracellular signaling cascade that is thought to contribute to the antibody's therapeutic effect.[7] Kinetic studies have shown that the association of SHP-1 with the CD33 complex is rapid, peaking between 6 and 15 minutes after this compound binding.[7]
This compound-induced CD33 signaling pathway.
Immune Effector Functions
This compound can also mediate the destruction of CD33-positive tumor cells through the engagement of immune effector cells.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): By its Fc region, this compound can bind to Fcγ receptors on the surface of natural killer (NK) cells, leading to the release of cytotoxic granules and lysis of the target cancer cell.[7][8]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, this compound can facilitate the engulfment and destruction of tumor cells by macrophages through Fcγ receptor-mediated phagocytosis.[7]
Immune effector mechanisms of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of the this compound-CD33 complex are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the this compound-CD33 interaction.
Methodology:
-
Immobilization:
-
Recombinant human CD33 extracellular domain is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor and reference surfaces at a constant flow rate.
-
The association of this compound to CD33 is monitored in real-time as a change in resonance units (RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.
-
-
Regeneration:
-
The sensor surface is regenerated between cycles using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove bound this compound.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the reference channel data.
-
The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate kon, koff, and Kd.
-
Surface Plasmon Resonance experimental workflow.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-CD33 interaction.
Methodology:
-
Sample Preparation:
-
Purified recombinant CD33 extracellular domain is placed in the sample cell of the calorimeter.
-
Purified this compound Fab fragment is loaded into the injection syringe. Both samples must be in the same, precisely matched buffer.
-
-
Titration:
-
A series of small, precise injections of the this compound Fab fragment are made into the sample cell containing CD33.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to CD33.
-
The resulting isotherm is fitted to a binding model to determine Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target cells by effector cells.
Objective: To quantify the ADCC activity of this compound against CD33-positive cells.
Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Labeled target cells are pre-incubated with serial dilutions of this compound or an isotype control antibody.[7]
-
Effector cells are then added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.
-
-
Incubation and Measurement:
-
The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.
-
The amount of 51Cr released into the supernatant is measured using a gamma counter.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the amount of 51Cr released from target cells in the absence of effector cells and antibody.
-
Maximum release is the amount of 51Cr released from target cells lysed with a detergent.
-
CD33 Phosphorylation and SHP-1 Recruitment Assay
This assay investigates the direct signaling effects of this compound upon binding to CD33.
Objective: To detect the phosphorylation of CD33 and the subsequent recruitment of SHP-1 in response to this compound treatment.
Methodology:
-
Cell Treatment:
-
CD33-positive cells (e.g., HL-60) are treated with this compound (e.g., 5 µg/ml) for various time points.[7]
-
-
Immunoprecipitation:
-
Cells are lysed, and the CD33 protein is immunoprecipitated from the cell lysates using an anti-CD33 antibody.
-
-
Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphotyrosine to detect CD33 phosphorylation and with antibodies against SHP-1 to detect its recruitment to the complex.
-
-
Analysis:
-
The presence and intensity of the bands corresponding to phosphorylated CD33 and co-immunoprecipitated SHP-1 are visualized and quantified.
-
Conclusion
The structural and functional analysis of the this compound-CD33 complex provides a comprehensive understanding of the antibody's mode of action. While a high-resolution structure of the complex remains to be determined, the available data on its binding to the V-set domain of CD33, its binding kinetics, and its downstream signaling and effector functions offer a solid foundation for the rational design of next-generation anti-CD33 therapeutics. The experimental protocols detailed in this guide serve as a valuable resource for researchers in the field of antibody engineering and cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Lintuzumab with Actinium-225
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues. Actinium-225 (Ac-225) is a particularly promising candidate for TAT due to its high linear energy transfer and a half-life of 9.92 days, which is well-suited for antibody-based delivery. When conjugated with Lintuzumab, a humanized monoclonal antibody targeting the CD33 antigen expressed on myeloid leukemia cells, Ac-225 becomes a potent agent against Acute Myeloid Leukemia (AML).
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the bifunctional chelator p-SCN-Bn-DOTA to this compound, the subsequent radiolabeling with Ac-225, and the necessary quality control procedures to ensure the production of a stable and effective radioimmunoconjugate.
Mechanism of Action
The therapeutic efficacy of Ac-225-Lintuzumab is rooted in its targeted delivery of alpha particles to CD33-expressing cancer cells. Upon administration, the this compound component of the radioimmunoconjugate binds to the CD33 receptor on the surface of AML cells. Following binding, the complex can be internalized. The potent, short-range alpha particles emitted from the decay of Ac-225 induce complex double-strand DNA breaks (DSBs). This severe DNA damage overwhelms the cellular repair mechanisms, leading to cell cycle arrest and ultimately, apoptosis. The high energy and short path length of alpha particles make this approach highly effective at killing targeted cells with minimal off-target toxicity.
Figure 1: Simplified signaling pathway of Ac-225-Lintuzumab induced cell death.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the preparation and characterization of Ac-225-Lintuzumab.
Table 1: Conjugation and Radiolabeling Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Chelator | p-SCN-Bn-DOTA | [1][2] |
| Molar Ratio (Chelator:Antibody) | 10:1 to 50:1 | [3][4] |
| Number of Chelators per Antibody | 4 - 10 | [4][5] |
| Radiolabeling Temperature | 37°C | [5][6] |
| Radiolabeling pH | ~5.8 | [5] |
| Reaction Time | 1 - 2 hours | [7] |
Table 2: Quality Control Specifications
| Parameter | Specification | Method | Reference(s) |
| Radiochemical Purity (RCP) | > 95% | iTLC / SEC-HPLC | [6][8] |
| Specific Activity | 1.23 to 5.92 kBq/μg | Dose Calibrator | [9] |
| Immunoreactivity | > 70% | Cell Binding Assay | [6] |
| Endotoxin Levels | < 0.5 EU/mL | LAL Test | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation, radiolabeling, and quality control of Ac-225-Lintuzumab.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to this compound
This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-DOTA to lysine residues of the this compound antibody.
Figure 2: Experimental workflow for the conjugation of this compound with p-SCN-Bn-DOTA.
Materials:
-
This compound antibody
-
p-SCN-Bn-DOTA (Macrocyclics)
-
Sodium Carbonate Buffer (0.1 M, pH 9.0), sterile and metal-free
-
Phosphate Buffered Saline (PBS), sterile and metal-free
-
Size Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Amicon Ultra centrifugal filters (30 kDa MWCO)
-
Sterile, pyrogen-free reaction vials and pipette tips
Procedure:
-
Antibody Preparation:
-
Concentrate and buffer exchange the this compound antibody into 0.1 M Sodium Carbonate Buffer (pH 9.0) using an Amicon Ultra centrifugal filter.
-
Determine the final antibody concentration using a spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in the carbonate buffer.
-
Add the p-SCN-Bn-DOTA solution to the antibody solution at a molar ratio typically ranging from 10:1 to 50:1 (chelator:antibody). This ratio may require optimization.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Purification:
-
Remove unconjugated chelator by SEC using a PD-10 column equilibrated with sterile PBS.
-
Alternatively, use repeated washing and centrifugation with an Amicon Ultra filter.
-
Collect the purified this compound-DOTA conjugate.
-
-
Characterization:
-
Determine the final concentration of the conjugate.
-
Assess the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay with a known metal standard.
-
Store the conjugate at 2-8°C until radiolabeling.
-
Protocol 2: Radiolabeling of this compound-DOTA with Actinium-225
This protocol details the one-step radiolabeling of the this compound-DOTA conjugate with Ac-225.
Materials:
-
This compound-DOTA conjugate
-
Actinium-225 nitrate in dilute HCl (e.g., from Oak Ridge National Laboratory)
-
Tetramethylammonium Acetate (TMAA) Buffer (2 M), sterile and metal-free
-
L-Ascorbic Acid (150 g/L), sterile
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Reaction Setup:
-
In a sterile reaction vial, add the required activity of Ac-225 nitrate (e.g., 3.7 MBq).
-
Add 25 µL of 2 M TMAA buffer.
-
Add 10 µL of 150 g/L L-Ascorbic acid to prevent radiolysis.
-
Add 100 µg of the this compound-DOTA conjugate.
-
-
pH Adjustment:
-
Gently mix the solution and verify the pH is approximately 5.8 using pH paper. Adjust if necessary with dilute HCl or NaOH.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Purification:
-
Purify the Ac-225-Lintuzumab from unlabeled Ac-225 using an SEC column (e.g., PD-10) equilibrated with sterile, pyrogen-free saline containing 1% human serum albumin (HSA) to prevent non-specific binding.
-
Collect the purified radioimmunoconjugate and measure the final activity in a dose calibrator.
-
Protocol 3: Quality Control of Ac-225-Lintuzumab
Quality control is critical to ensure the safety and efficacy of the final product.
A. Radiochemical Purity by Instant Thin-Layer Chromatography (iTLC)
-
Materials: iTLC strips (e.g., silica gel impregnated), 50 mM DTPA solution (mobile phase).
-
Procedure:
-
Spot a small volume (~1 µL) of the final product onto the origin of an iTLC strip.
-
Develop the strip in a chromatography tank containing 50 mM DTPA solution.
-
In this system, the Ac-225-Lintuzumab remains at the origin (Rf = 0), while free Ac-225-DTPA complex migrates with the solvent front (Rf = 1.0).
-
Allow the strip to dry and measure the distribution of radioactivity using a radio-TLC scanner.
-
Due to the complex decay chain of Ac-225, it is recommended to wait at least 2 hours after development before scanning to allow for partial equilibration of daughter nuclides, ensuring a more accurate measurement.[10][11][12]
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Activity at Origin / Total Activity) * 100.
-
B. Radiochemical Purity and Aggregation by Size Exclusion HPLC (SEC-HPLC)
-
Materials: HPLC system with a radiodetector, SEC column (e.g., TSKgel G3000SWxl), mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0).
-
Procedure:
-
Inject a small volume of the Ac-225-Lintuzumab onto the SEC column.
-
Elute with the mobile phase at a constant flow rate.
-
The radiochromatogram will show a main peak for the monomeric radioimmunoconjugate. Any aggregates will elute earlier, and smaller molecular weight impurities (like free Ac-225) will elute later.
-
Integrate the peak areas to determine the percentage of monomeric Ac-225-Lintuzumab.
-
C. Immunoreactivity Assay
-
Materials: CD33-positive cell line (e.g., THP-1 or U937), cell culture medium, binding buffer (e.g., PBS with 1% BSA), centrifugation tubes.
-
Procedure (based on Lindmo assay principle):
-
Prepare serial dilutions of CD33-positive cells.
-
Add a constant, small amount of Ac-225-Lintuzumab to each cell suspension and to a tube with no cells (total counts).
-
Incubate at 4°C for 1 hour with gentle mixing.
-
Pellet the cells by centrifugation and separate the supernatant from the cell pellet.
-
Measure the radioactivity in the cell pellet and the supernatant.
-
Plot the ratio of total counts to cell-bound counts against the reciprocal of the cell concentration.
-
The immunoreactive fraction is determined by extrapolating to infinite antigen excess (y-intercept). An immunoreactivity of >70% is generally considered acceptable.[6]
-
Conclusion
The protocols outlined provide a robust framework for the synthesis and quality control of Ac-225-Lintuzumab. Adherence to these methodologies is crucial for producing a radioimmunoconjugate with high purity, stability, and retained biological activity. The potent cytotoxic potential of Ac-225, combined with the specific targeting of this compound, offers a powerful therapeutic strategy for patients with AML. Further optimization of these protocols may be required based on specific laboratory conditions and reagent sources.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. taconic.com [taconic.com]
- 3. THP-1 Monocytic Cells Are Polarized to More Antitumorigenic Macrophages by Serial Treatment with Phorbol-12-Myristate-13-Acetate and PD98059 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The determination of the radiochemical purity of Actinium-225 radiopharmaceuticals: a conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Analysis of CD33 Expression Using Lintuzumab by Flow Cytometry
Introduction
CD33, a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a transmembrane glycoprotein primarily expressed on myeloid progenitor cells and monocytes.[1] Its high expression on leukemic blasts in approximately 85-90% of patients with Acute Myeloid Leukemia (AML) makes it a critical therapeutic target.[2][3] Lintuzumab (SGN-33) is a humanized monoclonal antibody that specifically targets the CD33 protein.[4] The mechanisms of action for this compound are multifaceted, including the induction of antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), as well as direct signaling upon binding to CD33.[5][6][7] This signaling can lead to the phosphorylation of CD33's intracellular domain and the recruitment of phosphatases like SHP-1, modulating cellular activity.[1][2][6][7]
Flow cytometry is an indispensable tool for the characterization of CD33 expression on normal and malignant hematopoietic cells. It allows for the precise quantification of CD33-positive cell populations and the density of the CD33 antigen on the cell surface. This quantitative analysis is crucial for patient stratification, monitoring response to CD33-targeted therapies, and for preclinical evaluation of antibodies like this compound. These notes provide detailed protocols for the analysis of baseline CD33 expression and the antibody-induced internalization of the CD33 receptor using this compound.
Quantitative Data Summary
The expression level of CD33 can vary significantly between normal and leukemic cells, as well as among different AML subtypes. The following table summarizes quantitative data on CD33 expression levels.
| Parameter | Value | Cell Type/Condition | Reference |
| CD33 Positivity in AML Patients | 85–90% | AML Blasts | [2][3] |
| CD33 Molecules per Cell (Mean) | ~10,380 | AML Bone Marrow Blasts | [2] |
| CD33 Molecules per Cell (Range) | 709 - 54,894 | AML Bone Marrow Blasts | [2] |
| CD33 Molecules per Cell (Mean) | ~2,997 | Normal CD33+ Bone Marrow Cells | [2] |
| CD33 MFI (Median) in NPM1-mutated AML | 429 | AML Blasts | [3] |
| CD33 MFI (Median) in NPM1-unmutated AML | 210 | AML Blasts | [3] |
Experimental Protocols
Protocol 1: Baseline CD33 Expression Analysis Using this compound
This protocol details the procedure for staining cells with this compound to quantify the baseline expression of CD33 on the cell surface by flow cytometry.
Materials:
-
This compound (unconjugated)
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-human IgG H&L (AF488))
-
Human IgG Isotype Control
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fixative (e.g., 4% paraformaldehyde) (Optional)
-
Viability Dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (e.g., cell lines like HL-60 or primary patient samples) and wash once with cold PBS.
-
Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1-2 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (containing 1-2 x 10^5 cells) into flow cytometry tubes.
-
Add this compound to the cell suspension at a pre-titrated optimal concentration. For a starting point, a concentration of 1-5 µg/mL can be used.[5][6]
-
In a separate tube, add a matching concentration of the Human IgG Isotype Control to serve as a negative control.
-
Incubate the tubes for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its recommended dilution.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Final Wash and Resuspension:
-
Wash the cells twice as described in step 3.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Viability Staining & Fixation (Optional):
-
If viability is a concern, add a viability dye according to the manufacturer's instructions before analysis.
-
If cells need to be stored before acquisition, they can be fixed with 4% paraformaldehyde for 15-20 minutes at room temperature, followed by a wash and resuspension in staining buffer.[5]
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for statistical analysis (e.g., >10,000 events in the gate of interest).
-
Use the isotype control to set the negative gate for CD33 expression.
-
Protocol 2: Analysis of this compound-Induced CD33 Internalization
This protocol measures the reduction of cell surface CD33 over time following incubation with this compound, a key indicator of receptor-mediated endocytosis.
Materials:
-
This compound (unconjugated)
-
Fluorochrome-conjugated anti-CD33 antibody (recognizing a different epitope if possible, or the same antibody labeled with a fluorochrome)
-
Complete cell culture medium
-
Stripping Buffer (e.g., ice-cold acid wash buffer, pH 2.0-3.0)
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a healthy, logarithmic growth phase.
-
Prepare a cell suspension in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Incubation for Internalization:
-
Add this compound at a saturating concentration to the cell suspension.
-
Incubate the cells at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the cell suspension for analysis. The 0-minute time point serves as the baseline surface expression.
-
-
Removal of Surface-Bound Antibody:
-
For each time point, wash the cells with cold PBS.
-
Resuspend the cell pellet in ice-cold Stripping Buffer for 1-5 minutes on ice to remove any non-internalized, surface-bound this compound.
-
Immediately neutralize the acid by adding an excess of cold Flow Cytometry Staining Buffer and centrifuge.
-
-
Staining of Remaining Surface CD33:
-
Wash the cells once more with staining buffer.
-
Stain the cells with a saturating concentration of a fluorochrome-conjugated anti-CD33 antibody as described in Protocol 1 (steps 2-5). This will label the CD33 receptors still present on the cell surface.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Calculate the percentage of CD33 reduction at each time point relative to the 0-minute time point using the Mean Fluorescence Intensity (MFI).
-
% Reduction = (1 - (MFI_timepoint_X / MFI_timepoint_0)) * 100
-
Visualizations
Caption: CD33 signaling pathway upon this compound binding.
Caption: Experimental workflow for CD33 analysis by flow cytometry.
References
- 1. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High CD33 expression levels in acute myeloid leukemia cells carrying the nucleophosmin (NPM1) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Mouse Models for Efficacy Testing of Lintuzumab-Based Therapies
Introduction
Lintuzumab (SGN-33) is a humanized monoclonal antibody that targets CD33 (Siglec-3), a transmembrane glycoprotein expressed on the surface of myeloid cells.[1][2] CD33 is highly expressed on myeloblasts in the majority of patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.[3][4] this compound's mechanisms of action include inducing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), as well as modulating cytokine production and initiating intracellular signaling upon binding to CD33.[2][3][5] Preclinical evaluation of this compound and its conjugates in relevant in vivo models is critical for understanding its therapeutic potential, defining effective dosing strategies, and identifying potential mechanisms of resistance.
Disseminated xenograft mouse models, particularly those using immunodeficient strains such as Severe Combined Immunodeficient (SCID) or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice, are invaluable tools for these studies.[3][6] These models simulate the systemic nature of AML, allowing for the evaluation of therapeutic efficacy against leukemia cells that have homed to the bone marrow and other organs.[7][8] This document provides detailed protocols for establishing disseminated AML xenograft models and for conducting in vivo efficacy studies with this compound, supported by quantitative data from preclinical studies and diagrams of key pathways and workflows.
Data Presentation: In Vivo Efficacy of this compound
The anti-leukemic activity of this compound has been demonstrated in several disseminated AML xenograft models. The following tables summarize the survival data from studies using SCID mice engrafted with both multidrug resistance-negative (MDR⁻) and -positive (MDR⁺) human AML cell lines.[3][7]
Table 1: Efficacy of this compound in a Disseminated MDR⁻ AML Xenograft Model
| Cell Line | Mouse Strain | Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Statistical Significance (p-value) |
|---|---|---|---|---|---|---|
| HL-60 | SCID | Untreated | - | - | 57 | - |
| (MDR⁻) | hIgG1 Control | 30 | q4d x 4 | 57 | - | |
| This compound | 3 | q4d x 4 | >180 | < 0.0001 | ||
| This compound | 10 | q4d x 4 | >180 | < 0.0001 | ||
| This compound | 30 | q4d x 4 | >180 | < 0.0001 |
Data sourced from preclinical studies investigating this compound's efficacy.[3][7]
Table 2: Efficacy of this compound in Disseminated MDR⁺ AML Xenograft Models
| Cell Line | Mouse Strain | Treatment Group | Median Survival (Days) | Statistical Significance vs. Control (p-value) |
|---|---|---|---|---|
| TF1-α | SCID | Untreated / hIgG1 | ~60 | - |
| (MDR⁺) | This compound | ~150 | 0.0002 | |
| HEL9217 | SCID | Untreated / hIgG1 | 53 | - |
| (MDR⁺) | This compound | 173 | 0.002 |
Data compiled from studies demonstrating this compound's activity irrespective of MDR status.[3][9]
Key Signaling Pathways and Experimental Workflows
This compound-Mediated CD33 Signaling
Upon binding to the CD33 receptor on AML cells, this compound initiates an intracellular signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of CD33.[1][10] This phosphorylation event leads to the recruitment of SH2 domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2, which in turn downregulate tyrosine kinase-driven signaling pathways, contributing to the antibody's anti-leukemic effects.[4][10]
Caption: this compound binding to CD33 initiates an inhibitory signaling cascade.
Experimental Workflow for In Vivo Efficacy Studies
A typical preclinical study to evaluate this compound's efficacy in a disseminated AML model follows a structured workflow, from initial cell culture to final data analysis and endpoint evaluation.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Establishing Lintuzumab-Resistant Acute Myeloid Leukemia (AML) Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of Lintuzumab-resistant Acute Myeloid Leukemia (AML) cell lines. These models are critical for investigating mechanisms of resistance, identifying novel therapeutic targets, and developing strategies to overcome treatment failure in AML patients.
Introduction
This compound (SGN-33) is a humanized monoclonal antibody that targets the CD33 antigen, a protein expressed on the surface of myeloblasts in most AML cases.[1][2][3] Its mechanisms of action include antibody-dependent cellular cytotoxicity (ADCC), phagocytosis (ADCP), and direct signaling that can reduce the production of pro-inflammatory cytokines.[4][5] Despite its promise, clinical efficacy has been limited, and the development of resistance is a significant clinical challenge.[2] Understanding the molecular underpinnings of this compound resistance is paramount for improving AML therapy. The in vitro generation of resistant cell lines provides a powerful and reproducible model system to study these mechanisms.[6]
Potential mechanisms of resistance to antibody-based therapies like this compound are multifaceted.[7] They can include alterations in the target antigen, such as decreased CD33 expression or the expression of splice variants that lack the antibody-binding epitope.[8][9] Other mechanisms may involve defects in the antibody internalization and trafficking processes, upregulation of anti-apoptotic pathways (e.g., Bcl-2 family members), activation of alternative survival signaling pathways, and increased drug efflux through transporters like P-glycoprotein, although this compound's efficacy appears less affected by MDR status compared to chemotherapy.[4][8][10][11]
This document outlines a detailed protocol for generating this compound-resistant AML cell lines through continuous, dose-escalating exposure. It also provides methods for characterizing the resistant phenotype and hypothetical data to illustrate expected outcomes.
Section 1: Experimental Protocols
Materials and Reagents
-
Cell Lines: CD33-positive AML cell lines (e.g., HL-60, KG-1, MOLM-13, MV4-11). It is recommended to use lines with well-characterized genetic backgrounds.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: this compound (SGN-33), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypan Blue solution, cell viability assay reagent (e.g., CellTiter-Glo®, MTS), flow cytometry antibodies (anti-CD33, isotype control), RIPA buffer, protease and phosphatase inhibitors, antibodies for Western blot (e.g., anti-CD33, anti-p-ERK, anti-t-ERK, anti-Bcl-2, anti-GAPDH).
-
Equipment: Cell culture incubator (37°C, 5% CO2), biosafety cabinet, centrifuge, microscope, 96-well and 6-well plates, flow cytometer, Western blot apparatus.
Protocol for Establishing this compound-Resistant AML Cell Lines
This protocol is based on the principle of inducing resistance by exposing a parental AML cell line to gradually increasing concentrations of this compound over several months.[12][13]
Phase 1: Baseline Characterization
-
Initial Culture: Thaw and culture the parental AML cell line (e.g., HL-60) in standard culture medium. Ensure cells are healthy and in the logarithmic growth phase before beginning experiments.
-
Determine Parental IC50: Perform a dose-response assay to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat with a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) for 72 hours.
-
Assess cell viability using an appropriate assay.
-
Calculate the IC50 value, which will serve as the baseline for resistance development.
-
Phase 2: Resistance Induction
-
Initiation of Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50 value determined in Phase 1.
-
Monitoring and Recovery: Initially, a significant decrease in cell proliferation and an increase in cell death are expected. Monitor the culture closely. Replace the medium with fresh, drug-containing medium every 2-3 days. Allow the cell population to recover and resume stable proliferation. This adaptation period can take several weeks.
-
Dose Escalation: Once the cells are proliferating stably at the current drug concentration, increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Iterative Process: Repeat the process of cell recovery and dose escalation. This is a lengthy process that can take 6-12 months.
-
Cryopreservation: At key milestones (e.g., after successful adaptation to 2x, 5x, and 10x the initial IC50), cryopreserve aliquots of the cells. This creates a valuable resource of cells at different stages of resistance.
Phase 3: Establishment and Maintenance of Resistant Line
-
Define Resistant Line: A cell line is generally considered resistant when it can stably proliferate at a this compound concentration that is at least 10-fold higher than the initial parental IC50.
-
Maintenance Culture: Maintain the established resistant cell line (e.g., HL-60-LR) in a medium containing a constant, high concentration of this compound (e.g., the maximum concentration they can tolerate) to ensure the stability of the resistant phenotype.
-
Stability Check: To confirm that the resistance is a stable genetic or epigenetic trait, culture a subset of the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line should retain its high IC50 value.[14]
Protocol for Characterization of Resistant Phenotype
A. Confirmation of Resistance (IC50 Shift)
-
Seed both parental (HL-60) and resistant (HL-60-LR) cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Measure cell viability and calculate the IC50 for both cell lines.
-
Determine the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
B. Analysis of CD33 Expression by Flow Cytometry
-
Harvest 1 x 10^6 cells from both parental and resistant lines.
-
Wash cells with PBS containing 1% BSA.
-
Incubate cells with a fluorescently-labeled anti-CD33 antibody or an isotype control antibody for 30 minutes on ice.
-
Wash the cells again and resuspend in PBS.
-
Analyze the cells using a flow cytometer to measure the Mean Fluorescence Intensity (MFI) and the percentage of CD33-positive cells.
C. Investigation of Signaling Pathways by Western Blot
-
Lyse parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins from relevant pathways (e.g., CD33, p-ERK, t-ERK, Bcl-2, GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Section 2: Data Presentation
The following tables summarize hypothetical quantitative data from the characterization experiments.
Table 1: this compound IC50 Values in Parental and Resistant AML Cell Lines
| Cell Line | Description | This compound IC50 (µg/mL) | Resistance Index (RI) |
|---|---|---|---|
| HL-60 | Parental, CD33+ | 1.5 | 1.0 |
| HL-60-LR | This compound-Resistant | 48.0 | 32.0 |
| KG-1 | Parental, CD33+ | 2.1 | 1.0 |
| KG-1-LR | this compound-Resistant | 55.7 | 26.5 |
Table 2: Characterization of CD33 Expression and Signaling Molecules
| Cell Line | CD33+ Cells (%) | CD33 MFI | p-ERK/t-ERK Ratio | Bcl-2 Expression (Relative to GAPDH) |
|---|---|---|---|---|
| HL-60 | 98.2% | 15,400 | 1.0 | 1.0 |
| HL-60-LR | 45.7% | 6,200 | 3.5 | 4.1 |
| KG-1 | 95.5% | 12,800 | 1.0 | 1.0 |
| KG-1-LR | 38.1% | 4,500 | 4.2 | 5.3 |
Section 3: Visualizations (Graphviz)
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound resistance.
Caption: Workflow for generating and characterizing this compound-resistant AML cell lines.
Caption: Potential resistance pathway involving CD33 loss and survival signaling upregulation.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-CD33 chimeric antigen receptor targeting of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 7. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. [Establishment of Drug-Resistant Cell Lines of Acute Myeloid Leukemia and Correlation of Sirt1 and PGC-1α Expression Levels with Drug Resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishing and characterizing a novel doxorubicin-resistant acute myeloid leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADCC and ADCP Assays for Lintuzumab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of Lintuzumab, a humanized anti-CD33 monoclonal antibody. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the functional characterization of this therapeutic antibody.
Introduction
This compound (SGN-33) is a monoclonal antibody that targets the CD33 antigen, a protein expressed on acute myeloid leukemia (AML) cells.[1][2] Two of its key mechanisms of action are ADCC and ADCP, which involve the engagement of immune effector cells to eliminate tumor cells.[1][3] Accurate and reproducible in vitro assays are crucial for evaluating the potency and efficacy of this compound and other antibody-based therapeutics.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating this compound-mediated ADCC and ADCP.
Table 1: this compound-Mediated ADCC against AML Cell Lines
| Target Cell Line | Description | This compound Concentration (µg/mL) | % Specific Lysis |
| KG-1 | MDR- | 0.01 | ~10% |
| 0.1 | ~20% | ||
| 1 | ~35% | ||
| 10 | ~45% | ||
| HEL9217 | MDR+ | 0.01 | ~5% |
| 0.1 | ~15% | ||
| 1 | ~25% | ||
| 10 | ~35% | ||
| TF1-α | MDR+ | 0.01 | ~8% |
| 0.1 | ~18% | ||
| 1 | ~30% | ||
| 10 | ~40% | ||
| Primary AML Patient Cells | Refractory Disease | 0.1 | ~5% |
| 1 | ~10% | ||
| 10 | ~15% |
MDR: Multidrug Resistance. Data is estimated from graphical representations in the cited literature and is meant for illustrative purposes.
Table 2: this compound-Mediated ADCP against AML Cell Lines
| Target Cell Line | This compound Concentration (ng/mL) | % Phagocytosis (Untreated Macrophages) | % Phagocytosis (5-azacytidine-treated Macrophages) |
| HL60cy | 10 | ~5% | ~10% |
| 100 | ~15% | ~25% | |
| 1000 | ~20% | ~34% | |
| HEL9217 | 10 | ~8% | ~15% |
| 100 | ~15% | ~22% | |
| 1000 | ~18% | ~28% |
Data adapted from a study investigating the enhancement of this compound-mediated ADCP by 5-azacytidine.[4]
Table 3: EC50 Values for this compound-Mediated ADCC and ADCP
| Assay | Target Cell Line | Treatment | EC50 (ng/mL) |
| ADCC | Not Specified | This compound alone | Not explicitly stated, but dose-dependent activity observed. |
| ADCP | HL60cy | This compound alone | ~600 |
| ADCP | HL60cy | This compound + 5-azacytidine | ~200 |
EC50 values for ADCP are derived from a study on the combinatorial effect with 5-azacytidine.[4] An EC50 of 5 nmol/L was reported for a this compound-auristatin conjugate in an ADCC assay.[3][5]
Experimental Protocols
Protocol 1: this compound-Mediated ADCC Assay using Chromium-51 Release
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the ability of this compound to induce ADCC by natural killer (NK) cells against CD33-expressing target cells.[1][3][6]
Materials:
-
Target Cells: CD33-positive AML cell lines (e.g., KG-1, HEL9217, TF1-α) or primary AML patient cells.
-
Effector Cells: Primary human Natural Killer (NK) cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Antibodies: this compound (humanized IgG1) and a non-specific human IgG1 isotype control.
-
Reagents: Fetal bovine serum (FBS), RPMI-1640 medium, ⁵¹Cr-sodium chromate, and a scintillation counter.
Procedure:
-
Target Cell Preparation:
-
Culture target cells to a logarithmic growth phase.
-
Harvest and wash the cells with RPMI-1640 medium.
-
Resuspend the cells at 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.
-
Label the cells by incubating with 100 µCi of ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in fresh RPMI-1640 with 10% FBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate NK cells from healthy donor PBMCs using a negative selection kit.
-
Culture the NK cells overnight in RPMI-1640 with 10% FBS and low-dose IL-2 (e.g., 100 U/mL) to maintain viability and activity.
-
Wash and resuspend the NK cells in RPMI-1640 with 10% FBS at the desired concentration to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).
-
-
Assay Setup:
-
Plate 50 µL of the labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of diluted this compound or isotype control antibody at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL final concentration).
-
Add 100 µL of the effector cell suspension to achieve the desired E:T ratio.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 solution instead of effector cells.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to a new plate or tubes compatible with a gamma scintillation counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: this compound-Mediated ADCP Assay using Flow Cytometry
This protocol details a flow cytometry-based method to quantify the phagocytosis of CD33-positive target cells by macrophages in the presence of this compound.[1][6]
Materials:
-
Target Cells: CD33-positive AML cell lines (e.g., HL-60).
-
Effector Cells: Primary human macrophages derived from CD14+ monocytes isolated from healthy donor PBMCs.
-
Antibodies: this compound (humanized IgG1) and a non-specific human IgG1 isotype control.
-
Reagents: RPMI-1640 medium, FBS, M-CSF (Macrophage Colony-Stimulating Factor), fluorescent dyes for cell labeling (e.g., CFSE for target cells, and a different color for macrophages like a fluorescently-conjugated anti-CD14 antibody), and a flow cytometer.
Procedure:
-
Effector Cell Preparation (Macrophage Differentiation):
-
Isolate CD14+ monocytes from healthy donor PBMCs.
-
Culture the monocytes in RPMI-1640 with 10% FBS and M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into macrophages.
-
On the day of the assay, harvest the macrophages by gentle scraping or using a cell detachment solution.
-
Wash and resuspend the macrophages in RPMI-1640 with 10% FBS.
-
-
Target Cell Preparation:
-
Culture target cells to a logarithmic growth phase.
-
Label the target cells with a fluorescent dye like CFSE according to the manufacturer's instructions. This will allow for their identification by flow cytometry.
-
Wash the labeled target cells to remove excess dye.
-
Resuspend the cells in RPMI-1640 with 10% FBS.
-
-
Assay Setup:
-
Seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 2 hours.
-
Add the CFSE-labeled target cells to the wells at a 1:2 macrophage to target cell ratio.
-
Add this compound or the isotype control antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL final concentration).
-
-
Incubation and Staining:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.
-
After incubation, gently wash the wells with PBS to remove non-phagocytosed target cells.
-
Harvest the macrophages by gentle scraping.
-
Stain the macrophages with a fluorescently-conjugated antibody against a macrophage-specific surface marker (e.g., APC-conjugated anti-human CD14) to distinguish them from any remaining target cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on the macrophage-specific marker (e.g., CD14-APC positive).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the target cell fluorescent label (e.g., CFSE). These double-positive cells represent macrophages that have phagocytosed the target cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADCC signaling cascade initiated by this compound.
References
- 1. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design of Lintuzumab Combination Therapies in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical trial design of Lintuzumab combination therapies in Acute Myeloid Leukemia (AML). The information is intended to guide researchers, scientists, and drug development professionals in designing and implementing clinical studies involving this compound, a humanized anti-CD33 monoclonal antibody, in combination with other therapeutic agents.
Introduction to this compound and its Mechanism of Action in AML
This compound is a monoclonal antibody that targets the CD33 antigen, a sialic acid-binding immunoglobulin-like lectin expressed on the surface of myeloid cells, including the majority of AML blasts. The therapeutic rationale for using this compound in AML is based on its multi-faceted mechanism of action, which includes:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Phagocytosis (ADCP): this compound recruits immune effector cells, such as natural killer (NK) cells and macrophages, to recognize and eliminate CD33-positive leukemia cells.
-
Induction of Apoptosis: Upon binding to CD33, this compound can induce programmed cell death in AML cells.
-
Modulation of Cell Signaling: Ligation of CD33 by this compound can trigger intracellular signaling cascades that inhibit the proliferation and survival of leukemic cells. Specifically, it can lead to the recruitment of the tyrosine phosphatases SHP-1 and SHP-2 to the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of CD33, which in turn can downregulate cell activation signals.[1][2][3]
This compound has been investigated as a monotherapy and in combination with various agents to enhance its anti-leukemic activity. More recently, this compound has been conjugated with cytotoxic agents or radionuclides, such as Actinium-225 (Ac225), to create antibody-drug conjugates (ADCs) that deliver a potent payload directly to the tumor cells.
CD33 Signaling Pathway in AML
The binding of this compound to the CD33 receptor on AML cells initiates a signaling cascade that generally leads to an inhibitory signal within the cell. This is primarily mediated by the recruitment of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2, to the phosphorylated ITIMs of CD33. These phosphatases can dephosphorylate key components of activating signaling pathways, thereby dampening cellular proliferation and promoting apoptosis.
Clinical Trial Designs for this compound Combination Therapies
Several clinical trials have investigated this compound in combination with standard chemotherapy and novel targeted agents. The following sections outline the design and key protocols for some of these combination therapies.
This compound-Ac225 in Combination with CLAG-M Chemotherapy
This combination has been evaluated in patients with relapsed or refractory AML. The trial design is typically a Phase I, open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound-Ac225 when combined with the CLAG-M regimen (cladribine, cytarabine, G-CSF, and mitoxantrone).[4]
-
Adults with relapsed or refractory AML.
-
Adequate organ function.
-
ECOG performance status of 0-2.
The experimental workflow for the this compound-Ac225 and CLAG-M combination therapy trial involves a sequential administration of the chemotherapy regimen followed by the radioimmunoconjugate.
The following table summarizes the key efficacy and safety data from a Phase I trial of this compound-Ac225 in combination with CLAG-M in relapsed/refractory AML.[5][6][7]
| Endpoint | All Patients (n=26) | Patients with TP53 mutation | Patients with prior Venetoclax |
| Composite Complete Remission (CRc) | 56.6% | 50% | 38.5% |
| Overall Response Rate (ORR) | 67% | 73% | 55% |
| MRD Negativity in Responders | 75% | 83.3% | 100% |
| 1-Year Overall Survival (OS) | 53% | 51% | 59% |
| 2-Year Overall Survival (OS) | 32% | 19% | 32% |
| Median Overall Survival (OS) | 12 months | - | - |
| Common Grade 3/4 Adverse Events | Febrile Neutropenia (65.4%), Decreased WBC (50%) | - | - |
This compound-Ac225 in Combination with Venetoclax
This combination is being explored in a Phase I/II trial for patients with relapsed or refractory AML.[8] The rationale for this combination is the potential for this compound-Ac225 to overcome venetoclax resistance by downregulating MCL-1.[9][10]
-
Adults with relapsed or refractory CD33-positive AML.
-
Ineligible for or have relapsed after standard induction therapy.
-
Adequate organ function.
-
ECOG performance status of 0-2.[11]
The trial design involves a dose-escalation phase to determine the MTD of this compound-Ac225 when administered with venetoclax.
Data from the early phases of this trial are still emerging. Preliminary results from a small number of patients have shown encouraging anti-leukemic activity, with two of the first three patients achieving a morphologic leukemia-free state.[9] More comprehensive data on response rates and survival are anticipated as the trial progresses.
This compound in Combination with Low-Dose Cytarabine (LDAC)
A randomized, double-blind, placebo-controlled Phase IIb study evaluated the addition of this compound to LDAC in older adults with untreated AML who were not candidates for intensive chemotherapy.[12][13]
-
Adults aged 60 years and older with untreated AML.
-
Declined intensive chemotherapy.
-
At least 50% of leukemic blasts expressing CD33.[13]
The study did not demonstrate a significant improvement in overall survival with the addition of this compound to LDAC.[12][14]
| Endpoint | This compound + LDAC (n=107) | Placebo + LDAC (n=104) |
| Median Overall Survival | 4.7 months | 5.1 months |
| 12-Month Overall Survival | 28% | 26% |
| Hazard Ratio (95% CI) | 0.96 (0.72-1.28) | - |
| Infusion-Related Reactions (any grade) | 51% | 7% |
Detailed Experimental Protocols
This compound-Ac225 Administration Protocol
-
Premedication: To mitigate the risk of infusion-related reactions, patients should receive premedication approximately 30-60 minutes prior to this compound-Ac225 infusion. A typical premedication regimen includes:
-
Acetaminophen (e.g., 650 mg orally)
-
Diphenhydramine (e.g., 25-50 mg intravenously or orally)
-
An H2-receptor antagonist such as famotidine (e.g., 20 mg intravenously)[15]
-
-
Infusion: this compound-Ac225 is administered as an intravenous infusion, typically over 1-2 hours. The infusion rate should be started low and gradually increased if no adverse reactions are observed.
-
Management of Infusion-Related Reactions:
-
Mild to Moderate Reactions (e.g., fever, chills, rash): The infusion should be temporarily interrupted, and symptomatic treatment administered. Once symptoms resolve, the infusion can be resumed at a slower rate.[16][17]
-
Severe Reactions (e.g., hypotension, bronchospasm, anaphylaxis): The infusion must be immediately and permanently discontinued. Aggressive supportive care, including epinephrine, corticosteroids, and bronchodilators, should be initiated.[16][17]
-
CLAG-M Chemotherapy Protocol
The CLAG-M regimen is administered as follows:[18][19][20]
-
Cladribine: 5 mg/m² intravenously over 2 hours on Days 1-5.
-
Cytarabine: 2 g/m² intravenously over 4 hours, starting 2 hours after the completion of the cladribine infusion, on Days 1-5.
-
Mitoxantrone: 10 mg/m² intravenously on Days 1-3.
-
Filgrastim (G-CSF): 300 mcg subcutaneously daily, starting on Day 0 (the day before chemotherapy) and continuing through Day 5.
Venetoclax Administration Protocol
Venetoclax is administered orally with a daily dose ramp-up to the target dose to minimize the risk of tumor lysis syndrome (TLS).[21][22][23][24]
-
AML Dose Ramp-Up (in combination with hypomethylating agents):
-
Day 1: 100 mg
-
Day 2: 200 mg
-
Day 3: 400 mg
-
Day 4 and beyond: 400 mg daily
-
-
AML Dose Ramp-Up (in combination with low-dose cytarabine):
-
Day 1: 100 mg
-
Day 2: 200 mg
-
Day 3: 400 mg
-
Day 4: 600 mg
-
Day 5 and beyond: 600 mg daily
-
-
TLS Prophylaxis: Patients should receive adequate hydration and anti-hyperuricemic agents (e.g., allopurinol) prior to and during the ramp-up phase. Close monitoring of blood chemistries is essential.[23]
Conclusion
This compound, particularly when conjugated with potent payloads like Actinium-225, continues to be a promising therapeutic agent for AML. Combination therapies with chemotherapy or targeted agents like venetoclax have shown encouraging results in early-phase clinical trials, especially in high-risk patient populations. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for the design and execution of future clinical studies aimed at further optimizing the use of this compound-based therapies for patients with AML. Careful consideration of patient selection, dose-escalation schemes, and management of potential toxicities will be crucial for the successful development of these novel treatment strategies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Ac225 in Combination with Cladribine + Cytarabine + Filgastrim + Mitoxantrone (CLAG-M) for Relapsed/Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. 225Ac-labeled CD33-targeting antibody reverses resistance to Bcl-2 inhibitor venetoclax in acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Randomized phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Study of this compound (SGN-33) in Combination With Low Dose Cytarabine in Patients 60+ Years With AML | DecenTrialz [decentrialz.com]
- 14. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Managing premedications and the risk for reactions to infusional monoclonal antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CLAG-M (Cladribine + Cytarabine + Filgrastim + Mitoxantrone) for AML | ChemoExperts [chemoexperts.com]
- 19. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 20. A hybrid protocol CLAG-M, a possible player for the first-line therapy of patients with mixed phenotype acute leukemia. A Polish Adult Leukemia Group experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Venclexta (venetoclax) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 22. AML Dosing Schedule for VENCLEXTA® (venetoclax tablets) [venclexta.com]
- 23. VENCLEXTA® | AML Dosing Schedule, TLS Risk, & Drug Interactions [venclextahcp.com]
- 24. Practical Management of the Venetoclax-Treated Patient in Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lintuzumab in the Study of Myeloid-Derived Suppressor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in tumor-induced immunosuppression.[1][2][3][4] These cells expand in cancer patients and suppress the anti-tumor functions of T cells and Natural Killer (NK) cells, thereby promoting tumor progression and immune evasion.[1][2] A key surface marker uniformly expressed on both monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets is CD33, a sialic acid-binding immunoglobulin-like lectin.[1][2][3] This makes CD33 an attractive therapeutic target for depleting MDSCs and restoring anti-tumor immunity.
Lintuzumab is a humanized monoclonal antibody that targets the CD33 protein.[5][6] When conjugated with therapeutic payloads, such as the alpha-particle emitting radionuclide Actinium-225 (Ac-225), this compound (termed this compound-Ac225 or Actimab-A) becomes a potent agent for targeted cell killing.[1][2][3] The high linear energy transfer and short path length of alpha particles from Ac-225 deliver highly cytotoxic energy to CD33-expressing cells with minimal damage to surrounding tissues.[1][2]
These application notes provide a comprehensive overview of the use of this compound, particularly in its radiolabeled form, for studying and targeting MDSCs. This document includes quantitative data on its efficacy, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound-Ac225 in depleting MDSCs and reversing their immunosuppressive functions.
Table 1: Dose-Dependent Effect of this compound-Ac225 on MDSC Viability
| Treatment Group | Concentration (nCi/mL) | Cancer Type | MDSC Viability (%) |
| Untreated Control | 0 | Colorectal Cancer | 100 |
| This compound (unlabeled) | N/A | Colorectal Cancer | ~100 |
| This compound-Ac225 | 10 | Colorectal Cancer | ~80 |
| This compound-Ac225 | 100 | Colorectal Cancer | ~60 |
| This compound-Ac225 | 1,000 | Colorectal Cancer | ~40 |
| This compound-Ac225 | 10,000 | Colorectal Cancer | ~25 |
| Untreated Control | 0 | Lung Cancer | 100 |
| This compound-Ac225 | 10,000 | Lung Cancer | ~30 |
Data estimated from graphical representations in preclinical studies.[5][7]
Table 2: Restoration of T-Cell Function by this compound-Ac225-Mediated MDSC Depletion
| Co-culture Condition | This compound-Ac225 (nCi/mL) | T-Cell Proliferation (%) | IFNγ Production (pg/mL) |
| T-Cells alone | 0 | 100 | ~2500 |
| T-Cells + MDSCs (Untreated) | 0 | ~25 | ~500 |
| T-Cells + MDSCs | 1,000 | ~75 | ~1500 |
| T-Cells + MDSCs | 10,000 | ~100 | ~2000 |
Data estimated from graphical representations in preclinical studies.[5]
Signaling Pathways and Mechanisms
CD33 Signaling Pathway in MDSCs
CD33 functions as an inhibitory receptor on myeloid cells. Its intracellular domain contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon ligand binding, these ITIMs become phosphorylated and recruit SH2 domain-containing protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules, leading to the dampening of cellular activation signals. In MDSCs, this inhibitory signaling is thought to contribute to their immature and immunosuppressive state.
Caption: CD33 inhibitory signaling pathway in myeloid cells.
Mechanism of Action of this compound-Ac225
This compound-Ac225 targets and depletes MDSCs through a mechanism of targeted radiotherapy. The this compound antibody specifically binds to the CD33 receptor on the surface of MDSCs. Following binding, the attached Ac-225 radionuclide decays, emitting high-energy alpha particles that induce double-strand DNA breaks in the target cell, leading to apoptosis.
References
- 1. in vitro MDSC-T cell immunosuppression assay | RE-Place [re-place.be]
- 2. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taconic.com [taconic.com]
- 6. karger.com [karger.com]
- 7. taconic.com [taconic.com]
Application Notes and Protocols for Assessing Lintuzumab-Induced Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintuzumab (SGN-33) is a humanized monoclonal antibody that targets the CD33 protein, a transmembrane receptor expressed on the surface of most myeloid leukemia cells.[1][2] While early clinical trials with unconjugated this compound showed modest activity, its mechanism of action involves more than direct apoptosis induction.[1] this compound has been shown to mediate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3][4] More recently, this compound has been utilized as a targeting agent for potent payloads, such as the alpha-emitter Actinium-225 (²²⁵Ac).[5][6] This radioimmunoconjugate, known as this compound-Ac225, induces potent, dose-dependent cell death in acute myeloid leukemia (AML) cells by causing extensive DNA double-strand breaks, which subsequently trigger apoptosis.[7][6][8]
The assessment of apoptosis is a critical step in evaluating the efficacy of this compound and its conjugates. This document provides a detailed overview of the key signaling pathways involved and protocols for the most common and robust methods to quantify apoptotic events in leukemia cells following treatment.
Signaling Pathways in this compound-Induced Cell Death
The primary mechanism of unconjugated this compound involves engaging the immune system to attack CD33-positive cells.[3] However, when conjugated to a cytotoxic payload like Actinium-225, the primary driver of cell death is the induction of overwhelming DNA damage. This damage activates intrinsic apoptotic pathways.
The binding of this compound-Ac225 to the CD33 receptor on a leukemia cell leads to the emission of high-energy alpha particles. These particles create numerous DNA double-strand breaks.[6][8] This extensive DNA damage triggers a cellular stress response, leading to the activation of the intrinsic apoptosis pathway. This process culminates in the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[9][10] Preclinical studies have also indicated that this compound-Ac225 can downregulate anti-apoptotic proteins like MCL-1, further promoting cell death.[8]
Caption: Signaling pathway of this compound-Ac225 leading to apoptosis in leukemia cells.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound and its conjugates on leukemia cells. These values are illustrative and can vary based on cell line, drug concentration, and exposure time.
Table 1: In Vitro Cytotoxicity of this compound-Ac225 in AML Cell Lines
| Cell Line | Mutation Status | IC50 (nCi/mL) | Reference |
|---|---|---|---|
| MV-4-11 | FLT3, KMT2A | 0.5 - 5 | [7] |
| MOLM-13 | FLT3, KMT2A | 0.5 - 5 | [7] |
| OCI-AML3 | NPM1 | 0.5 - 5 | [7] |
| Kasumi-1 | TP53 | 0.5 - 5 | [7] |
| HL-60 | TP53 | 0.5 - 5 |[7] |
Table 2: Clinical Responses to this compound-Ac225 in Relapsed/Refractory AML
| Patient Group | Composite Complete Remission (CR/CRi) | Measurable Residual Disease (MRD) Negativity | Reference |
|---|---|---|---|
| Overall (n=26) | 56.6% | 8 of 12 responders | [6] |
| Mutated TP53 | 50% | Not Specified | [6] |
| Prior Venetoclax Treatment | 38.5% | Not Specified |[6] |
Experimental Protocols
Accurate assessment of apoptosis is crucial for determining the efficacy of this compound-based therapies. The following are detailed protocols for key assays.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This is the most common method for detecting and quantifying early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[11]
Caption: Experimental workflow for assessing apoptosis using Annexin V and PI staining.
Protocol:
-
Cell Treatment: Culture leukemia cells (e.g., HL-60, MV-4-11) to the desired density and treat with various concentrations of this compound or this compound-conjugate for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Collect cells, including any floating cells from the supernatant, by centrifugation at 300-400 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove media components.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[13] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[14] Its activity can be measured using fluorometric assays or flow cytometry.[15][16]
Protocol (Fluorometric Plate-Reader Assay):
-
Cell Treatment and Lysis: Treat and harvest cells as described above. Lyse the cell pellets using a specific cell lysis buffer provided with a commercial caspase-3 activity kit.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[15]
-
Assay Setup: In a 96-well microplate, add an equal amount of protein (e.g., 20-50 µg) from each sample lysate to individual wells.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[14] This substrate is a peptide sequence recognized by active caspase-3, linked to a fluorescent reporter.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~380/460 nm for AMC). The fluorescence intensity is directly proportional to the caspase-3 activity.
Western Blot for PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is cleaved by activated caspase-3 into an 89 kDa fragment during apoptosis.[9][17] Detecting this cleavage by Western blot provides strong evidence of apoptosis.[18][19]
Protocol:
-
Cell Lysis and Protein Quantification: Treat and harvest cells as previously described. Lyse the cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.[9]
-
Sample Preparation: Prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% polyacrylamide gel.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.[18][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. An increase in the 89 kDa band and a corresponding decrease in the 116 kDa band indicate apoptosis.[20]
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Treatment of Patients with Acute Myeloid Leukemia with the Targeted Alpha-Particle Nano-Generator Actinium-225-Lintuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lintuzumab Resistance in Relapsed AML Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lintuzumab and its conjugates in relapsed Acute Myeloid Leukemia (AML) models. Our goal is to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are not observing significant cytotoxicity with unconjugated this compound in our AML cell lines. Does this indicate resistance?
A1: Not necessarily. Unconjugated this compound primarily acts through mechanisms like antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and modulation of cytokine production.[1][2][3] Its direct cytotoxic effect is limited. If you are not co-culturing with effector cells (like NK cells or macrophages), you may not observe significant cell death. For direct cytotoxicity, consider using a conjugated form like this compound-Ac225, which induces potent, dose-dependent decreases in cell viability through DNA double-strand breaks caused by alpha-particle emissions.[4][5][6][7]
Q2: Our in vivo AML xenograft model shows variable engraftment rates. How can we improve consistency?
A2: Variable engraftment is a common issue in AML xenograft models.[8][9] Several factors can influence this:
-
Mouse Strain: NOD/SCID (NS) mice are commonly used, but more immunodeficient strains like NSG (NOD-scid IL2Rgamma-null) or NSG-SGM3 (expressing human cytokines IL-3, GM-CSF, and SCF) show significantly better engraftment rates for AML cells.[1][2]
-
Cell Viability and Number: Ensure high viability of the injected AML cells and consider optimizing the number of cells injected.
-
Route of Injection: Intravenous (tail vein) injection is common for disseminated disease models, while subcutaneous injection can be used for solid tumor models.[4][5] The chosen route should be consistent.
-
Patient-Derived Xenografts (PDX): Engraftment of primary patient samples can be more challenging than cell lines. Using highly immunodeficient mouse strains is crucial for PDX models.[1]
Q3: We are seeing high background in our Western blot for DNA damage markers (e.g., γH2A.X) after this compound-Ac225 treatment. How can we reduce this?
A3: High background in Western blotting can obscure your results. Here are some troubleshooting steps:
-
Blocking: Ensure your blocking buffer is fresh and that you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C). Consider trying different blocking agents (e.g., BSA instead of non-fat dry milk) as some antibodies have preferences.[10][11]
-
Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies. High antibody concentrations are a common cause of background.
-
Washing Steps: Increase the number and/or duration of your wash steps to remove non-specifically bound antibodies. Adding a detergent like Tween 20 to your wash buffer is recommended.[12]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[12]
Q4: How does this compound-Ac225 overcome resistance to other AML therapies like venetoclax?
A4: this compound-Ac225 can overcome resistance to therapies like venetoclax through its unique mechanism of action. Resistance to venetoclax is often mediated by the overexpression of anti-apoptotic proteins like MCL1. The alpha-particle emissions from this compound-Ac225 cause DNA damage, which in turn leads to the degradation of MCL1.[13][14] This reduction in MCL1 re-sensitizes the AML cells to venetoclax. This synergistic effect makes the combination of this compound-Ac225 and venetoclax a promising strategy for relapsed/refractory AML.[13][14]
Troubleshooting Guides
In Vitro Cell Viability/Cytotoxicity Assays with this compound-Ac225
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. Cell health and passage number variability.2. Inconsistent seeding density.3. Pipetting errors with the radiolabeled antibody. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Optimize and strictly adhere to the cell seeding density for each experiment.3. Use calibrated pipettes and perform careful serial dilutions of this compound-Ac225. |
| High variability between technical replicates | 1. Uneven cell distribution in the microplate wells.2. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating.2. Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. |
| Lower than expected cytotoxicity | 1. Low CD33 expression on the target AML cell line.2. Degradation of the radiolabel. | 1. Confirm CD33 expression levels on your cell line using flow cytometry.2. Ensure proper storage and handling of this compound-Ac225 according to the manufacturer's instructions. |
AML Xenograft Models in Immunodeficient Mice
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no tumor engraftment | 1. Suboptimal mouse strain.2. Insufficient number of viable cells injected.3. AML cell line is not tumorigenic in vivo. | 1. Use highly immunodeficient strains like NSG or NSG-SGM3 mice, which are more permissive to AML engraftment.[1][2]2. Increase the number of injected cells. Ensure high cell viability (>90%) at the time of injection.3. Consult literature to confirm the in vivo tumorigenicity of your chosen cell line. |
| Tumor regression without treatment | 1. Residual immune activity in the host mouse.2. AML cells are dependent on specific growth factors not present in the mouse microenvironment. | 1. Even in immunodeficient mice, some residual innate immunity can exist. Using more immunodeficient strains can help.2. Consider using NSG-SGM3 mice which express human cytokines that better support myeloid cell growth.[2] |
| High toxicity and weight loss in treated mice | 1. Dose of this compound-Ac225 is too high.2. Off-target effects of the radioisotope. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.2. While targeted, some off-target effects can occur. Monitor mice closely for signs of toxicity and adjust the dosing regimen if necessary. |
Quantitative Data
Table 1: Clinical Efficacy of this compound-Ac225 in Combination with CLAG-M in Relapsed/Refractory AML
| Outcome | Overall (n=26) | TP53 Mutated | Prior Venetoclax Treatment | Reference(s) |
| Composite Complete Remission (CRc) Rate | 56.6% | 50% | 38.5% | [7][8] |
| Measurable Residual Disease (MRD) Negativity in Responders | 66.7% (8 of 12) | - | - | [8] |
| Estimated 2-year Overall Survival (OS) | 23.1% | - | - | [8] |
| Estimated 1-year Progression-Free Survival (PFS) | 30.8% | - | - | [8] |
Table 2: In Vitro Activity of this compound-Ac225 in AML Cell Lines
| AML Cell Line | Genetic Alteration | IC50 (48 hours) | Reference(s) |
| MV-4-11, MOLM-13 | Mutant FLT3, KMT2A | 0.5 - 5 nCi/mL | [5][6] |
| OCI-AML3 | Mutant NPM1 | 0.5 - 5 nCi/mL | [5][6] |
| KASUMI-1, HL-60 | Mutant TP53 | 0.5 - 5 nCi/mL | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using this compound-Ac225
-
Cell Culture: Culture AML cells in appropriate media and maintain them in a logarithmic growth phase.
-
Cell Seeding: Harvest cells, determine cell viability (e.g., using trypan blue), and seed them into 96-well plates at a pre-determined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound-Ac225 in culture medium.
-
Treatment: Add the this compound-Ac225 dilutions to the appropriate wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Determine cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Protocol 2: Assessment of DNA Damage by Western Blot
-
Cell Treatment: Treat AML cells with this compound-Ac225 at various concentrations and for different time points.
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a DNA damage marker (e.g., anti-phospho-H2A.X) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound-Ac225 in AML models.
Caption: Proposed mechanism of action for this compound-Ac225 and its synergy with Venetoclax.
Caption: Troubleshooting logic for addressing low cytotoxicity in AML models treated with this compound.
References
- 1. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 2. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paper: Updated Results from Phase 1 Study of Targeted Radiotherapy with this compound-Ac225 in Combination with Venetoclax in Relapsed/Refractory AML [ash.confex.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-CD33 monoclonal antibody, Lintuzumab, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (SGN-33; HuM195) is a humanized monoclonal antibody that targets the CD33 protein.[1] CD33 is a transmembrane receptor expressed on myeloid cells, including the majority of myeloblasts in acute myeloid leukemia (AML).[1][2] this compound's mechanism of action is multifaceted and includes:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP): this compound can engage immune effector cells, such as natural killer (NK) cells and macrophages, to kill CD33-expressing tumor cells.
-
Complement-Dependent Cytotoxicity (CDC): It can activate the complement system, leading to the lysis of target cells.
-
Direct Signaling: this compound can induce intracellular signaling upon binding to CD33, which can inhibit the production of pro-inflammatory cytokines.[1]
Q2: What are infusion-related reactions (IRRs) and what are the typical signs observed with this compound in a clinical setting?
Infusion-related reactions are adverse events that occur during or shortly after the administration of a therapeutic agent.[1] With this compound, these reactions are generally mild to moderate.[1] The most commonly reported IRRs in clinical studies include chills and pyrexia (fever).[1]
Q3: What are the potential signs of an infusion-related reaction in preclinical animal models, such as mice?
While specific data on this compound-induced IRRs in preclinical models is limited, general signs of infusion reactions in mice can include:
-
Changes in body temperature (hypothermia or hyperthermia)
-
Weight loss
-
Changes in activity level (hypoactivity or hyperactivity)
-
Ruffled fur
-
Labored breathing
-
Changes in heart rate
It is crucial to establish baseline physiological parameters for the animal model being used to accurately detect any changes post-infusion.
Q4: What preclinical models are suitable for studying infusion-related reactions to monoclonal antibodies like this compound?
Humanized mouse models are considered the most relevant for studying cytokine release syndrome (CRS), a form of IRR.[3] These models involve engrafting human immune cells or tissues into immunodeficient mice. Commonly used models include:
-
PBMC-Engrafted Mice: Mice engrafted with human peripheral blood mononuclear cells.
-
CD34+ HSC-Engrafted Mice: Mice engrafted with human hematopoietic stem cells, which can give rise to a more diverse range of human immune cells.
These models can replicate key features of CRS, such as the release of human cytokines, upon administration of a therapeutic antibody.[3]
Troubleshooting Guide
Issue 1: Observation of Clinical Signs of Infusion Reaction in a Mouse Model
Potential Cause: Cytokine release syndrome (CRS) or other infusion-related reactions.
Troubleshooting Steps:
-
Immediate Actions:
-
If the infusion is ongoing, consider stopping or slowing down the rate of administration.
-
Provide supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include fluid administration or temperature support.
-
-
Monitoring:
-
Closely monitor the animal for the duration of the study for the signs listed in FAQ 3.
-
Record all observations meticulously.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points to analyze cytokine levels. Key human cytokines to measure in humanized mouse models include IL-6, TNF-α, IFN-γ, IL-2, IL-8, and IL-10.
-
At the end of the study, perform a thorough necropsy and collect tissues for histopathological analysis to assess for any organ damage.
-
Issue 2: Elevated Cytokine Levels Detected in In Vitro or In Vivo Assays
Potential Cause: this compound-mediated immune cell activation.
Troubleshooting Steps:
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated group to the control group (e.g., vehicle or isotype control antibody).
-
Analyze the cytokine profile to understand the nature of the immune response.
-
-
Experimental Optimization:
-
Dose-Response: If high cytokine levels are observed, consider performing a dose-response study to determine if the effect is dose-dependent.
-
Premedication: In subsequent experiments, consider a premedication strategy. While not standard in preclinical models, administering corticosteroids or antihistamines prior to this compound infusion could be explored to mitigate cytokine release.[4] Consult with your institution's veterinarians and IACUC for guidance on appropriate agents and dosages for mice.
-
Data Presentation
Table 1: Common Clinical Signs of Infusion-Related Reactions (IRRs) and Recommended Monitoring in Preclinical Models.
| Clinical Sign (Human) | Corresponding Preclinical Observation (Mouse) | Monitoring Frequency |
| Chills/Rigors | Piloerection (ruffled fur), shivering | During and for at least 4 hours post-infusion |
| Pyrexia (Fever) | Increased body temperature | Before, during, and at regular intervals post-infusion |
| Hypotension | Decreased activity, pale extremities | Continuous monitoring if possible, or at frequent intervals |
| Dyspnea (Shortness of breath) | Increased respiratory rate, labored breathing | During and for at least 4 hours post-infusion |
| Rash/Urticaria | Skin redness or swelling (less common in mice) | Visual inspection before and after infusion |
Table 2: Key Cytokines to Monitor in Preclinical Models of Cytokine Release Syndrome.
| Cytokine | Potential Role in CRS |
| IL-6 | Central mediator of fever and the acute phase response. |
| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation. |
| IFN-γ | Key cytokine produced by activated T cells and NK cells. |
| IL-2 | T cell growth factor, indicates T cell activation. |
| IL-8 | Chemokine that attracts neutrophils. |
| IL-10 | An anti-inflammatory cytokine that can also be elevated in CRS. |
Experimental Protocols
Protocol 1: In Vivo Cytokine Release Assay in a Humanized Mouse Model
Objective: To assess the potential of this compound to induce cytokine release in vivo.
Materials:
-
Humanized mice (e.g., PBMC-engrafted NSG mice)
-
This compound
-
Isotype control antibody
-
Vehicle control (e.g., sterile PBS)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Multiplex cytokine assay kit (for human cytokines)
Procedure:
-
Acclimatization: Acclimatize animals to the facility for at least one week before the study.
-
Baseline Measurements: Record the body weight and body temperature of each animal. Collect a baseline blood sample.
-
Dosing: Administer this compound, isotype control, or vehicle to the respective groups of animals via the intended clinical route (e.g., intravenous injection).
-
Post-Dosing Monitoring:
-
Continuously monitor the animals for the first 4-6 hours for any adverse reactions.
-
Record body weight and body temperature at regular intervals (e.g., 2, 4, 6, 24, and 48 hours post-dose).
-
-
Blood Collection: Collect blood samples at various time points post-dosing (e.g., 2, 6, 24, and 48 hours). Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Cytokine Analysis: Analyze the plasma/serum samples for a panel of human cytokines using a multiplex assay according to the manufacturer's instructions.
-
Data Interpretation: Compare the cytokine levels and clinical observations in the this compound-treated group to the control groups.
Mandatory Visualization
Caption: this compound binding to CD33 initiates an inhibitory signaling cascade.
Caption: A typical workflow for an in vivo study to assess infusion reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A humanised mouse model of cytokine release: comparison of CD3-specific antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Premedication and Monoclonal Antibody Therapy: Should We Reconsider? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lintuzumab Dosage in Combination with Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lintuzumab in combination with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a humanized monoclonal antibody that targets the CD33 protein, which is commonly expressed on acute myeloid leukemia (AML) cells but not abundantly on normal cells.[1] Its anti-leukemic activity is attributed to several mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) and Phagocytosis (ADCP): this compound recruits immune effector cells, such as natural killer (NK) cells and macrophages, to kill tumor cells.[2][3]
-
Direct Signaling: Upon binding to CD33, this compound can induce intracellular signaling that leads to the phosphorylation of CD33 and the recruitment of the SHP-1 phosphatase.[2] This signaling can also reduce the production of pro-inflammatory cytokines and chemokines by AML cells.[2][4]
-
Complement-Dependent Cytotoxicity (CDC): In vitro studies have shown that this compound can induce effector function through CDC.[4]
When conjugated to Actinium-225 (this compound-Ac225), it delivers high-energy alpha particles to CD33-expressing cells, causing double-strand DNA breaks and cell death.[5][6]
Q2: What is the recommended phase 2 dose (RP2D) of this compound-Ac225 in combination with CLAG-M chemotherapy?
In a phase 1 dose-escalation study of this compound-Ac225 administered after CLAG-M (cladribine, cytarabine, filgrastim, and mitoxantrone) chemotherapy in patients with relapsed/refractory AML, the recommended phase 2 dose (RP2D) was determined to be 0.75 µCi/kg.[5][6][7] The maximum tolerated dose (MTD) was established at 1.0 µCi/kg.[5]
Q3: What are the common adverse events associated with this compound in combination with chemotherapy?
-
Unconjugated this compound: When combined with MEC (mitoxantrone, etoposide, and cytarabine) chemotherapy, the addition of this compound did not significantly increase chemotherapy-related adverse effects.[8] Mild infusion-related toxicities such as fever, chills, and hypotension were observed.[8] In combination with low-dose cytarabine, infusion-related reactions (predominantly Grades 1-2) were more common in the this compound arm, with chills and pyrexia being the most frequent.[4]
-
This compound-Ac225 with CLAG-M: The most common grade 3/4 adverse events were febrile neutropenia, decreased white blood cells, and decreased neutrophil count.[5][6] Dose-limiting toxicities included severe mucositis and delayed neutrophil count recovery.[5] Liver toxicity was transiently seen at higher doses.[9]
Troubleshooting Guides
Issue: Managing Infusion-Related Reactions (IRRs)
Symptoms: IRRs can range from mild (e.g., flushing, pruritus, chills, fever) to severe (e.g., bronchospasm, hypotension, anaphylaxis).[10][11] These reactions typically occur within minutes to hours of the infusion.[10]
Recommended Actions:
-
Stop the Infusion: At the first sign of an IRR, immediately stop the infusion.[11][12]
-
Assess Severity: Quickly assess the severity of the reaction.
-
Mild to Moderate: For reactions without features of anaphylaxis, manage symptoms with supportive care (e.g., antihistamines, antipyretics).[11] Once symptoms resolve, the infusion may be restarted at a reduced rate (e.g., 50% of the rate at which the reaction occurred).[11]
-
Severe: For severe reactions, especially those with respiratory symptoms or hypotension, initiate aggressive symptomatic treatment, which may include epinephrine, corticosteroids, and antihistamines.[10][11] Do not restart the infusion in cases of suspected or confirmed anaphylaxis.[11]
-
-
Premedication: To prevent IRRs, consider premedication with histamine-1 blockers (e.g., diphenhydramine), histamine-2 blockers, and corticosteroids.[12]
Issue: Unexpected Lack of Efficacy with Unconjugated this compound
Observation: A phase III randomized trial of this compound in combination with MEC chemotherapy for refractory or first-relapsed AML did not show a statistically significant improvement in response rate or survival compared to chemotherapy alone.[8][13] Similarly, a phase IIb study of this compound with low-dose cytarabine in older adults with untreated AML did not prolong survival.[4][14]
Possible Explanations & Next Steps:
-
Modest Single-Agent Activity: Unconjugated this compound has shown only modest anti-leukemic activity on its own.[4][15]
-
Consider Radio-conjugates: To enhance potency, this compound has been conjugated to radioisotopes like Actinium-225.[15] this compound-Ac225 has demonstrated promising response rates in combination with salvage chemotherapy.[5][7]
-
Patient Subgroup Analysis: Future studies may need to identify specific patient populations or molecular markers that predict a better response to this compound-based therapies.[4]
Experimental Protocols and Data
Phase 1 Dose-Escalation Study of this compound-Ac225 with CLAG-M
Objective: To determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of this compound-Ac225 combined with CLAG-M salvage chemotherapy in patients with relapsed/refractory AML.[6][7]
Methodology:
-
Study Design: A 3+3 dose-escalation design was used.[6]
-
Patient Population: Adults (≥18 years) with relapsed/refractory AML, ECOG performance status of 0-2, adequate organ function, and >25% CD33 positive blasts.[9][16]
-
Treatment: Patients received CLAG-M on days 1-6, followed by a single infusion of this compound-Ac225 on day 7 (± 2 days).[6][7]
-
Dose Cohorts: Four dose-escalation cohorts received this compound-Ac225 at 0.25, 0.50, 0.75, and 1.0 µCi/kg.[7] An additional expansion cohort received the RP2D.[7]
-
Secondary Endpoints: Pharmacokinetic profile, response rates, transplant eligibility, and 2-year overall survival (OS).[9]
Quantitative Data Summary
Table 1: this compound-Ac225 Dose Escalation and Response with CLAG-M
| Dose Cohort | This compound-Ac225 Dose | Number of Patients | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate |
| 1 | 0.25 µCi/kg | 3 | - | - |
| 2 | 0.50 µCi/kg | 9 | - | - |
| 3 | 0.75 µCi/kg (RP2D) | 4 | 83%[16] | 63% |
| 4 | 1.0 µCi/kg (MTD) | 5 | - | - |
| Overall | - | 21 (dose escalation) + 5 (expansion) | 67% [16] | 56.6% [5][6] |
CRc includes complete remission (CR) and CR with incomplete hematologic recovery (CRi).[7]
Table 2: Grade 3/4 Adverse Events in this compound-Ac225 + CLAG-M Trial
| Adverse Event | Frequency |
| Febrile Neutropenia | 65.4%[5][6] |
| Decreased White Blood Cells | 50%[5][6] |
| Decreased Neutrophil Count | 42.3%[5] |
| Thrombocytopenia | 43%[9] |
| Neutropenia | 48%[9] |
Table 3: Unconjugated this compound Clinical Trial Outcomes
| Chemotherapy Regimen | Patient Population | This compound Dose | Outcome |
| Low-dose Cytarabine | Older adults (≥60) with untreated AML | 600 mg IV weekly (Cycle 1), then bi-weekly[4] | No significant improvement in median survival (4.7 months vs. 5.1 months with placebo)[4] |
| MEC (Mitoxantrone, Etoposide, Cytarabine) | Refractory or first-relapsed AML | 12 mg/m²[8] | No statistically significant improvement in CR+CRp rate (36% vs. 28% with chemo alone) or median survival[8][13] |
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Phase III randomized multicenter study of a humanized anti-CD33 monoclonal antibody, this compound, in combination with chemotherapy, versus chemotherapy alone in patients with refractory or first-relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. albertahealthservices.ca [albertahealthservices.ca]
- 12. Infusion Reactions | ChemoExperts [chemoexperts.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia | Haematologica [haematologica.org]
- 15. Treatment of Patients with Acute Myeloid Leukemia with the Targeted Alpha-Particle Nano-Generator Actinium-225-Lintuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
Technical Support Center: Troubleshooting Low Lintuzumab Binding in Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low binding of Lintuzumab in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Antigen (CD33) Related Issues
1. Why am I observing low or no this compound binding to my target cells?
Low or absent this compound binding may be due to insufficient expression of its target antigen, CD33, on the cell surface. Key factors to consider include:
-
Cell Type and Lineage: CD33 is primarily expressed on cells of the myeloid lineage.[1] Ensure your target cells are expected to express CD33. Normal pluripotent hematopoietic stem cells do not express CD33.[2]
-
Disease State and Subtype: CD33 expression levels can vary significantly between different myeloid neoplasms such as Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and Chronic Myelogenous Leukemia (CML).[2] Within AML, expression can differ based on the subtype and underlying genetic mutations. For instance, AML with NPM1 mutations has been associated with higher CD33 expression.[1]
-
Cell Viability: Dead cells can non-specifically bind antibodies, but can also show altered antigen expression. It is crucial to use a viability dye to exclude dead cells from your analysis.
-
Antigen Internalization: Upon antibody binding, CD33 can be internalized, reducing the amount of surface antigen available for detection.[3] To minimize this, it is recommended to perform all staining steps at low temperatures (e.g., on ice or at 4°C).[4][5]
-
CD33 Splice Variants: The existence of CD33 splice variants that may lack the epitope recognized by this compound could be a factor, although this is a more complex and less common issue to troubleshoot.[6]
2. How can I confirm if my cells are expressing CD33?
To verify CD33 expression on your cells of interest, consider the following:
-
Use a Positive Control: Include a cell line known to express high levels of CD33, such as HL-60 or KG-1 cells, in your experiment.[7]
-
Use a Different Anti-CD33 Antibody Clone: To rule out an issue with the this compound antibody itself, you can use another commercially available anti-CD33 antibody clone (e.g., WM53) that is known to work well in flow cytometry.[8]
-
Consult Literature: Review scientific literature to confirm the expected CD33 expression levels on your specific cell type or in the disease model you are studying.[2][9]
Antibody Related Issues
3. Could the this compound antibody itself be the problem?
Yes, issues with the antibody can lead to poor staining. Here are some common causes:
-
Improper Storage: Ensure the antibody has been stored according to the manufacturer's instructions, typically at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.[5][10]
-
Antibody Concentration: The concentration of the antibody is critical. Using too little antibody will result in a weak signal, while too much can increase background and non-specific binding. It is essential to perform an antibody titration to determine the optimal staining concentration.[4][10]
-
Antibody Conjugate Issues: If you are using a conjugated form of this compound (e.g., this compound-Ac225), ensure the conjugation process has not compromised the antibody's binding affinity.[7][11] For fluorescently labeled antibodies, ensure the fluorochrome has not degraded due to light exposure.[10]
Protocol and Experimental Procedure Issues
4. My cells should be expressing CD33 and my antibody is fine. What else could be going wrong?
Your experimental protocol can significantly impact the staining results. Here are some common procedural pitfalls:
-
Incorrect Staining Buffer: The buffer used for antibody dilution and cell washing can affect staining. A common choice is a phosphate-buffered saline (PBS) based buffer containing a protein source like bovine serum albumin (BSA) or fetal bovine serum (FBS) to reduce non-specific binding, and sodium azide to prevent capping and internalization.
-
Inadequate Washing: Insufficient washing after antibody incubation can lead to high background, which can obscure a weak positive signal.[12]
-
Fc Receptor Binding: Immune cells, particularly monocytes and macrophages, express Fc receptors that can non-specifically bind the Fc portion of antibodies.[12] To prevent this, it is crucial to use an Fc blocking reagent prior to adding this compound.[4][10]
-
Cell Preparation: The method of cell preparation can affect antigen integrity. If using whole blood, ensure complete lysis of red blood cells as residual RBCs can interfere with the analysis.[10]
-
Fixation and Permeabilization: If you are performing intracellular staining for other markers, be aware that fixation and permeabilization reagents can sometimes alter cell surface antigens. If you only need to stain for surface markers like CD33, it is best to avoid these steps.
Experimental Protocols
Protocol 1: Cell Surface Staining of Suspension Cells with this compound
This protocol is intended for staining suspension cells, such as AML cell lines or peripheral blood mononuclear cells (PBMCs), for CD33 expression using this compound.
-
Cell Preparation:
-
Start with a single-cell suspension. For blood samples, perform red blood cell lysis.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
-
Fc Receptor Blocking:
-
Add an appropriate Fc blocking reagent to each tube according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
This compound Staining:
-
Prepare a dilution series of this compound to titrate the antibody and find the optimal concentration.
-
Add the appropriate volume of this compound to each tube.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold flow cytometry staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.
-
If desired, add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer. Be sure to include an unstained control and isotype controls if necessary.
-
Data Presentation
Table 1: Troubleshooting Checklist for Low this compound Binding
| Potential Cause | Recommended Action |
| Antigen-Related | |
| Low/No CD33 Expression | Confirm expected CD33 expression for the cell type. Use a positive control cell line (e.g., HL-60). |
| Poor Cell Viability | Use a viability dye to exclude dead cells from the analysis. |
| Antigen Internalization | Perform all staining and wash steps at 4°C or on ice. |
| Antibody-Related | |
| Improper Antibody Storage | Verify that the antibody was stored under recommended conditions. |
| Suboptimal Concentration | Perform an antibody titration to determine the optimal staining concentration. |
| Protocol-Related | |
| Non-Specific Fc Binding | Include an Fc block step in your protocol before adding this compound. |
| Inadequate Washing | Ensure at least two to three wash steps are performed after antibody incubation. |
| Inappropriate Buffer | Use a suitable flow cytometry staining buffer containing protein to reduce background. |
| Instrument-Related | |
| Incorrect Instrument Settings | Ensure the flow cytometer's laser and detector settings are optimized for the fluorochrome used. |
Table 2: CD33 Expression in Various Myeloid Neoplasms
| Disease | Typical CD33 Expression Level | Reference |
| Acute Myeloid Leukemia (AML) | Generally high, but can be variable. Expressed in 85-90% of cases. | [9][13] |
| Acute Promyelocytic Leukemia (APL) | Almost universally high expression. | [9] |
| Myelodysplastic Syndromes (MDS) | Variable expression. | [2] |
| Chronic Myelogenous Leukemia (CML) | Expression is typically present but can be lower than in AML. | [2] |
Visualizations
Caption: A flowchart for troubleshooting low this compound binding.
References
- 1. High CD33 expression levels in acute myeloid leukemia cells carrying the nucleophosmin (NPM1) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Biosimilar - Anti-CD33 Antibody (A323549) [antibodies.com]
- 9. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. ashpublications.org [ashpublications.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Distribution and levels of cell surface expression of CD33 and CD123 in acute myeloid leukemia [inis.iaea.org]
Technical Support Center: Mitigating Hematological Toxicity of Lintuzumab-Based Radioimmunotherapy
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the hematological toxicity associated with Lintuzumab-based radioimmunotherapy (RIT). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during your research and provides actionable solutions.
Issue 1: Excessive cytotoxicity observed in in vitro hematopoietic progenitor cell assays at low this compound-Ac225 concentrations.
-
Question: My colony-forming cell (CFC) assay shows a dramatic decrease in hematopoietic colonies even at the lowest doses of this compound-Ac225, making it difficult to establish a dose-response curve. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Potential Cause 1: Off-target toxicity of the Ac225 isotope. Free Ac-225 or its daughter radionuclides can cause non-specific damage to cells.
-
Troubleshooting Step: Ensure the purity of your this compound-Ac225 conjugate. Perform quality control checks to confirm minimal free Ac-225. Consider including a control with a non-targeting antibody conjugated to Ac-225 to assess non-specific uptake and toxicity.
-
-
Potential Cause 2: High sensitivity of hematopoietic progenitors. The specific cell line or primary cells you are using may be exceptionally sensitive to radiation.
-
Troubleshooting Step: Titrate your this compound-Ac225 concentration to a much lower range. If using primary cells, ensure they are handled with care to maintain viability. You can also compare the sensitivity of your cells to a known sensitive and a known resistant cell line.
-
-
Potential Cause 3: Experimental error. Inaccurate cell counting or plating can lead to skewed results.
-
Issue 2: Inconsistent anti-leukemic activity and hematological toxicity in murine models.
-
Question: I am observing high variability in tumor growth inhibition and peripheral blood counts in my xenograft mouse model treated with this compound-Ac225. What are the possible reasons for this inconsistency?
-
Answer:
-
Potential Cause 1: Heterogeneity in tumor engraftment and CD33 expression. The level of tumor engraftment and the expression of CD33 on the tumor cells can vary between animals.
-
Troubleshooting Step: Ensure a consistent number of viable tumor cells are injected. You can screen for CD33 expression on the tumor cells before injection and randomize mice into treatment groups based on tumor volume.
-
-
Potential Cause 2: Variable biodistribution of this compound-Ac225. The amount of radioimmunoconjugate reaching the tumor and bone marrow can differ between animals.[5][6][7]
-
Potential Cause 3: General health of the animals. Underlying health issues can affect treatment response and hematopoietic function.
-
Troubleshooting Step: Closely monitor the health of the animals, including body weight and activity levels. Ensure proper animal husbandry and care.
-
-
Issue 3: Difficulty in assessing the recovery of hematopoietic stem and progenitor cells (HSPCs) post-treatment.
-
Question: After treating my animal models with this compound-Ac225, I am struggling to quantify the recovery of different hematopoietic progenitor populations. What is the best approach for this?
-
Answer:
-
Recommended Approach: Multi-parameter flow cytometry. This is the gold standard for identifying and quantifying different HSPC subpopulations in the bone marrow.
-
Experimental Protocol:
-
Isolate bone marrow cells from the femurs and tibias of the mice.
-
Lyse red blood cells using an appropriate buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against specific HSPC markers (e.g., Lineage, c-Kit, Sca-1, CD34, CD135).
-
Analyze the stained cells using a flow cytometer to enumerate different populations such as Long-Term HSCs (LT-HSCs), Short-Term HSCs (ST-HSCs), and Multipotent Progenitors (MPPs).[8][9][10][11][12]
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the hematological toxicity of this compound-based RIT.
1. What is the primary mechanism of this compound-Ac225-induced hematological toxicity?
This compound targets the CD33 antigen, which is expressed on myeloid leukemia cells but also on normal myeloid progenitor cells and hematopoietic stem cells.[13] The conjugated Actinium-225 (Ac-225) is a potent alpha-emitting radionuclide. When this compound-Ac225 binds to CD33 on these normal hematopoietic cells, the emitted alpha particles cause irreparable double-strand DNA breaks, leading to cell death and myelosuppression.[14][15][16]
2. What are the common hematological toxicities observed with this compound-Ac225?
The most common hematological toxicities are myelosuppression, leading to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[9][17] In clinical trials, these have been the dose-limiting toxicities.[9][17]
3. How can hematological toxicity be mitigated in a pre-clinical research setting?
-
Dose Optimization: Carefully titrate the dose of this compound-Ac225 to find a therapeutic window that maximizes anti-tumor activity while minimizing damage to normal hematopoietic cells.[13][18]
-
Combination Therapy: Combining this compound-Ac225 with chemotherapy agents (like CLAG-M in clinical settings) may allow for lower doses of the radioimmunoconjugate, potentially reducing hematological side effects.[19]
-
Hematopoietic Stem Cell Support: In transplant-based research models, the administration of hematopoietic stem cells after RIT can be explored to rescue the hematopoietic system.
4. What are the key in vitro assays to predict the hematological toxicity of this compound-Ac225?
-
Colony-Forming Cell (CFC) Assay: This is a functional assay that assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium. A reduction in the number of colonies indicates toxicity.[1][2][3][4]
-
Flow Cytometry-Based Viability Assays: Using flow cytometry with viability dyes to determine the percentage of dead and live hematopoietic stem and progenitor cells after treatment with this compound-Ac225.[8][9][10]
5. What are the critical parameters to monitor in animal models to assess hematological toxicity?
-
Complete Blood Counts (CBCs): Regularly monitor peripheral blood for white blood cell, red blood cell, and platelet counts.
-
Bone Marrow Cellularity: Assess the cellularity of the bone marrow at different time points post-treatment.
-
Flow Cytometry of Bone Marrow: Analyze the populations of hematopoietic stem and progenitor cells in the bone marrow using flow cytometry to assess depletion and recovery.[8][9][10][11][12]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-Ac225 on AML Cell Lines
| Cell Line | Mutation Status | IC50 (nCi/mL) at 48 hours |
| MV-4-11 | FLT3, KMT2A | 0.5 - 5 |
| MOLM-13 | FLT3, KMT2A | 0.5 - 5 |
| OCI-AML3 | NPM1 | 0.5 - 5 |
| KASUMI-1 | TP53 | 0.5 - 5 |
| HL-60 | TP53 | 0.5 - 5 |
| Data synthesized from preclinical studies demonstrating broad anti-leukemic activity irrespective of common AML mutations.[13][18] |
Table 2: Hematological Toxicity Grades Observed in a Phase 1 Clinical Trial of this compound-Ac225 in Combination with CLAG-M Chemotherapy
| Adverse Event | Grade 3/4 Incidence (%) |
| Febrile Neutropenia | 65.4 |
| Decreased White Blood Cells | 50.0 |
| Data from a clinical trial showing common hematological adverse events.[19] |
Experimental Protocols
1. Colony-Forming Cell (CFC) Assay for Hematopoietic Progenitors
-
Objective: To assess the in vitro toxicity of this compound-Ac225 on hematopoietic progenitor cells.
-
Methodology:
-
Isolate bone marrow or peripheral blood mononuclear cells.
-
Prepare a single-cell suspension.
-
Incubate the cells with varying concentrations of this compound-Ac225 or a control antibody for a specified period.
-
Wash the cells to remove the antibody.
-
Plate the cells in a methylcellulose-based semi-solid medium supplemented with appropriate cytokines to support colony growth.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Enumerate and classify the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.[1][2][3][4]
-
2. Flow Cytometry for Murine Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Objective: To quantify the depletion and recovery of HSPC populations in the bone marrow of mice treated with this compound-Ac225.
-
Methodology:
-
Harvest bone marrow from the femurs and tibias of treated and control mice.
-
Prepare a single-cell suspension and lyse red blood cells.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies. A typical panel for murine HSPCs includes:
-
Lineage markers (cocktail): CD3e, CD11b, B220, Gr-1, Ter119 (to exclude mature cells).
-
Stem/Progenitor markers: c-Kit (CD117), Sca-1 (Ly-6A/E).
-
Further differentiation markers: CD34, Flt3 (CD135), CD150, CD48.
-
-
Acquire the data on a flow cytometer.
-
Gate on the appropriate populations to identify and quantify Lineage-negative, Sca-1+, c-Kit+ (LSK) cells, and further subpopulations.[8][9][10][11][12]
-
Mandatory Visualizations
Caption: Mechanism of this compound-Ac225 induced cytotoxicity.
Caption: Workflow for assessing hematological toxicity.
Caption: Simplified CD33 inhibitory signaling pathway.
References
- 1. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. taconic.com [taconic.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. cnl.ca [cnl.ca]
- 15. Actinium Pharmaceuticals Presents New Preclinical Data Demonstrating Potent Anti-Tumor Activity of ATNM-400 Across Multiple Breast Cancer Subtypes Including Hormone Receptor-Positive, Triple-Negative, and Tamoxifen- and HER2 Therapy-Resistant Breast Cancer Models at SABCS 2025 | Morningstar [morningstar.com]
- 16. DNA Double Strand Breaks as Predictor of Efficacy of the Alpha-Particle Emitter Ac-225 and the Electron Emitter Lu-177 for Somatostatin Receptor Targeted Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of Patients with Acute Myeloid Leukemia with the Targeted Alpha-Particle Nanogenerator Actinium-225-Lintuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lintuzumab Formulation Stability for Research Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Lintuzumab formulations for research applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and experimentation with this compound formulations.
| Issue | Potential Cause | Recommended Action |
| Visible precipitation or cloudiness in the this compound solution upon thawing. | 1. Cryoconcentration: During freezing, solutes like salts and buffers can concentrate, leading to pH shifts and protein aggregation. 2. Slow Freezing/Thawing: Slow temperature changes can increase the time the antibody is exposed to destabilizing conditions. 3. Inappropriate Formulation: The buffer composition may not be optimal for freeze-thaw stability. | 1. Flash freeze the antibody solution in an appropriate volume using liquid nitrogen or a dry ice/ethanol bath. 2. Thaw rapidly in a 37°C water bath with gentle agitation. 3. Centrifuge the thawed vial at a low speed (e.g., 5,000 x g for 5 minutes) to pellet any aggregates before use. 4. Re-buffer into a cryoprotectant-containing formulation if repeated freeze-thaw cycles are necessary. |
| Increased aggregation observed by Size Exclusion Chromatography (SEC) after storage at 2-8°C. | 1. Suboptimal pH: The storage buffer pH may be close to the isoelectric point of this compound, promoting self-association.[1][2] 2. Lack of Stabilizing Excipients: The formulation may lack sugars or polyols that enhance colloidal stability.[3] 3. Oxidation: Exposure to oxygen can lead to the formation of covalent aggregates. | 1. Optimize pH: Adjust the buffer pH to be at least 1 unit away from this compound's isoelectric point. A pH range of 5.0-5.5 is often optimal for IgG stability.[2][4] 2. Add Excipients: Consider adding cryoprotectants like sucrose or trehalose, or amino acids like glycine or proline to the formulation.[3][5] 3. Minimize Headspace: Use vials that are appropriately sized for the sample volume to reduce air exposure. Consider purging with an inert gas like argon or nitrogen. |
| Loss of binding activity in an ELISA or other functional assay. | 1. Conformational Instability: The antibody may be partially or fully denatured due to thermal stress or inappropriate pH.[6][7] 2. Chemical Degradation: Deamidation or oxidation of critical residues in the complementarity-determining regions (CDRs) can occur.[6] 3. Adsorption to Surfaces: The antibody may be adsorbing to the surface of storage vials or labware. | 1. Thermal Profiling: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) of this compound in your formulation and avoid temperatures approaching the Tm.[8][9][10] 2. Control Storage Conditions: Store the antibody at the recommended temperature and protect it from light.[11] 3. Use Surfactants: Add a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 (at a low concentration, e.g., 0.01%) to prevent surface adsorption.[3] |
| High viscosity of a high-concentration this compound formulation. | 1. Strong Protein-Protein Interactions: Attractive electrostatic or hydrophobic interactions between antibody molecules. 2. Inappropriate Excipients: Some excipients can increase viscosity at high concentrations. | 1. Adjust Ionic Strength: Modify the salt concentration (e.g., NaCl) to screen electrostatic interactions. 2. Add Viscosity-Reducing Excipients: Amino acids like arginine and proline can help reduce the viscosity of high-concentration antibody solutions. |
Frequently Asked Questions (FAQs)
1. What is the ideal pH for storing a research-grade this compound formulation?
For many monoclonal antibodies, a pH between 5.0 and 6.5 is generally considered optimal for stability, as it is sufficiently far from the typical isoelectric point (pI) of IgGs, which is often in the neutral to slightly basic range.[1][2] Human IgGs have been found to be stable with minimal heat-induced degradation and aggregation at a pH of 5.0-5.5.[2][4] It is recommended to perform a pH screening study to determine the optimal pH for your specific this compound construct and formulation.
2. What excipients can I add to my this compound formulation to improve its stability?
Several classes of excipients can be used to stabilize antibody formulations:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the protein during freezing, drying, and in the liquid state.[3][5] Sucrose is a commonly used and effective stabilizer.[3][5]
-
Amino Acids (e.g., arginine, glycine, proline): These can help to reduce aggregation and modulate viscosity.[12]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are added at low concentrations to prevent surface-induced aggregation and adsorption.[3]
-
Buffers (e.g., histidine, citrate): These are used to maintain the formulation at the optimal pH.[3][11]
3. How many freeze-thaw cycles can my this compound formulation withstand?
The number of permissible freeze-thaw cycles is highly dependent on the specific formulation. For a simple formulation in a buffer like PBS, it is recommended to avoid more than one freeze-thaw cycle. If repeated use from a single stock is required, it is best practice to aliquot the antibody into single-use volumes before the initial freezing. Adding cryoprotectants like sucrose or glycerol can increase the tolerance to multiple freeze-thaw cycles.
4. My this compound is a component of an antibody-drug conjugate (ADC). Do the same stability considerations apply?
Yes, and there are additional considerations. The conjugation process itself can alter the stability of the antibody. Furthermore, the linker and the cytotoxic drug may have their own stability profiles that need to be considered. It is crucial to assess the stability of the entire ADC molecule, not just the antibody component.
Experimental Protocols
Protocol 1: Determination of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound formulation.
Methodology:
-
System Preparation: Equilibrate a size-exclusion chromatography column (e.g., a TSKgel G3000SWxl or similar) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).[13]
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Analysis: Integrate the peaks corresponding to the aggregate, monomer, and fragment. The percentage of each is calculated based on the area of the respective peak relative to the total area of all peaks.
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of this compound, which is an indicator of its conformational stability.[8][10]
Methodology:
-
Sample Preparation: Dialyze the this compound sample against the formulation buffer to ensure a matched buffer for the reference cell. Adjust the protein concentration to 0.5-1.0 mg/mL.
-
Instrument Setup: Load the sample into the sample cell and the matched buffer into the reference cell of the DSC instrument.
-
Thermal Scan: Heat the sample at a constant scan rate (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).[14]
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which is the temperature at the peak of the unfolding transition.[14]
Protocol 3: Analysis of Sub-visible Particles
Objective: To quantify the number and size of sub-visible particles in the this compound formulation.
Methodology:
-
Instrumentation: Use a light obscuration or flow imaging instrument.
-
Sample Handling: Gently mix the sample by inverting the vial to ensure a homogenous suspension of particles. Avoid introducing air bubbles.
-
Measurement: Follow the instrument manufacturer's instructions for sample analysis. The instrument will count and size particles in different ranges (e.g., ≥10 µm and ≥25 µm).
-
Data Interpretation: Compare the particle counts to established limits or internal specifications to assess the quality of the formulation.
Visualizations
Caption: Experimental workflow for assessing this compound formulation stability.
Caption: Troubleshooting logic for this compound formulation instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of pH on Heat-Induced Aggregation and Degradation of Therapeutic Monoclonal Antibodies [jstage.jst.go.jp]
- 3. allanchem.com [allanchem.com]
- 4. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. evitria.com [evitria.com]
- 7. Effects of acid exposure on the conformation, stability, and aggregation of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisionantibody.com [precisionantibody.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. lcms.cz [lcms.cz]
- 14. tainstruments.com [tainstruments.com]
Validation & Comparative
A Comparative Guide to CD33-Targeted Therapies in Acute Myeloid Leukemia: Lintuzumab vs. Gemtuzumab Ozogamicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent CD33-targeted therapies for Acute Myeloid Leukemia (AML): Lintuzumab and Gemtuzumab ozogamicin. We delve into their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental protocols underpinning these findings. This analysis distinguishes between the unconjugated antibody, this compound, and its clinically advanced radioimmunoconjugate form, this compound-Ac225, to provide a relevant comparison with the antibody-drug conjugate (ADC), Gemtuzumab ozogamicin.
Introduction to CD33-Targeted Therapy in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The CD33 antigen (Siglec-3) has emerged as a key therapeutic target, as it is expressed on the surface of leukemic blasts in approximately 90% of AML patients but is absent from normal hematopoietic stem cells.[1][2][3] This differential expression allows for targeted therapies designed to selectively eliminate cancerous cells while sparing healthy ones.
Gemtuzumab ozogamicin (GO) , marketed as Mylotarg, is an antibody-drug conjugate that links a humanized anti-CD33 antibody to calicheamicin, a potent cytotoxic agent.[4][5] This compound (SGN-33) is a humanized anti-CD33 monoclonal antibody.[6] While early trials with unconjugated this compound showed limited clinical benefit and were discontinued[7][8], its development has evolved. The most promising current form is This compound-Ac225 , a radioimmunoconjugate that attaches the alpha-emitting isotope Actinium-225 to the antibody, enabling targeted delivery of potent radiotherapy.[9][10] This guide will focus on the comparison between the cytotoxic ADC Gemtuzumab ozogamicin and the radioimmunoconjugate this compound-Ac225.
Mechanisms of Action
Both therapies leverage the specificity of an anti-CD33 antibody to target AML cells, but they employ distinct cytotoxic payloads to induce cell death.
Gemtuzumab ozogamicin (GO) functions as a classic antibody-drug conjugate.[4] Upon binding to the CD33 receptor on an AML cell, the entire complex is internalized into the cell via endocytosis.[5][11] Inside the cell's lysosomes, the acidic environment cleaves the linker, releasing the calicheamicin payload.[4][12] Calicheamicin then translocates to the nucleus, where it binds to the minor groove of the DNA, causing double-strand breaks that trigger apoptosis and lead to cell death.[4][5][13]
This compound-Ac225 operates as a radioimmunoconjugate. The anti-CD33 antibody serves as a delivery vehicle for the radioisotope Actinium-225.[9] After binding to the CD33 receptor, the localized Ac225 emits high-energy alpha particles.[9][10] These particles have a very short path length, causing highly localized and potent single and double-strand DNA breaks in the target AML cell and its immediate vicinity, leading to profound cytotoxicity and cell death.[9][10] This mechanism is also effective against cells that may be resistant to traditional chemotherapy.[10]
Comparative Efficacy Data
Direct head-to-head trials comparing Gemtuzumab ozogamicin and this compound-Ac225 have not been conducted. The following tables summarize efficacy data from separate key clinical trials. It is crucial to consider the different patient populations (newly diagnosed vs. relapsed/refractory) and treatment regimens when interpreting these results.
Table 1: Efficacy of Gemtuzumab Ozogamicin in AML
| Trial / Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRc*) | Key Survival Outcomes |
|---|---|---|---|---|---|
| ALFA-0701 | Newly Diagnosed Older Adults (50-70 yrs) | Standard Chemotherapy (Daunorubicin + Cytarabine) +/- GO | Not Reported | 82% (GO arm) vs. 76% (Chemo alone)[14] | 3-year Event-Free Survival: 53.1% (GO) vs. 49.6% (Chemo alone)[14] |
| AAML0531 (COG) | Newly Diagnosed Children/Adolescents | Standard Chemotherapy +/- GO | Not Reported | 83% after 1 course (GO arm)[15] | Reduced Relapse Risk (32.8% vs 41.3%)[14] |
| Phase 2 (Relapsed AML) | First Relapse AML | GO Monotherapy (2 doses) | 30% (CR + CRp) | 26% (CR + CRp )[16] | Not Reported |
*CRc: Composite Complete Remission (CR + CR with incomplete hematologic recovery) **CRp: Complete Remission with incomplete platelet recovery
Table 2: Efficacy of this compound-Ac225 in AML
| Trial / Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR/CRc*) | Key Survival Outcomes |
|---|---|---|---|---|---|
| Phase 1 (NCT03441048) | Relapsed/Refractory (R/R) AML | This compound-Ac225 + CLAG-M Chemotherapy | 65.2% (all patients)[9] | 56.5% (all patients)[9] | Estimated 2-year Overall Survival: 23.1%[9] |
| Phase 1 (High-Risk R/R) | High-Risk R/R AML (incl. TP53 mutated, prior Venetoclax) | This compound-Ac225 + CLAG-M Chemotherapy | 58% | 42% | Median Overall Survival: 7.4 months[17] |
| Phase 1/2 (NCT03867682) | R/R AML | this compound-Ac225 + Venetoclax | Not specified | Not specified | Data supports further trials; combination had manageable safety profile.[10] |
*CRc: Composite Complete Remission (CR + CR with incomplete hematologic recovery)
Experimental Protocols and Methodologies
The clinical evaluation of these targeted agents follows a structured workflow, from patient selection to endpoint analysis.
Key Methodological Components:
-
Patient Population: Eligibility criteria are critical. For Gemtuzumab ozogamicin, trials have included newly diagnosed pediatric, adult, and older adult populations.[14][18] this compound-Ac225 trials have primarily focused on the high-risk relapsed/refractory (R/R) AML population, often with adverse cytogenetics or prior treatment failures.[9][17][19]
-
CD33 Confirmation: A universal entry criterion for these trials is the confirmation of CD33 expression on leukemic blasts, typically requiring >20% or >25% positivity as measured by multiparametric flow cytometry on bone marrow aspirates.[19]
-
Dosing Regimens:
-
Gemtuzumab ozogamicin: Dosing has been refined over time to improve safety. A common, effective regimen is a fractionated dose of 3 mg/m² (up to a max of one 4.5 mg vial) on days 1, 4, and 7 in combination with standard induction chemotherapy.[14] Lower doses (<6 mg/m²) have been associated with better survival outcomes.[18]
-
This compound-Ac225: As a radiopharmaceutical, dosing is in microcuries per kilogram (µCi/kg). Phase 1 dose-escalation studies have explored doses from 0.25 µCi/kg up to 1.0 µCi/kg to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D), which has been identified as 0.75 µCi/kg in combination with CLAG-M.[9][19]
-
-
Response Assessment:
-
Bone Marrow Response: Response to therapy is typically assessed via bone marrow aspirate and biopsy between days 28 and 42 after the start of induction therapy.[19]
-
Remission Criteria: Complete Remission (CR) is defined by <5% blasts in the bone marrow, absence of circulating blasts and extramedullary disease, and recovery of peripheral blood counts (absolute neutrophil count >1,000/μL and platelet count >100,000/μL). Composite Complete Remission (CRc) includes CR and CR with incomplete hematologic recovery (CRi).
-
Minimal Residual Disease (MRD): High-sensitivity multiparametric flow cytometry is used to detect MRD. Achieving MRD negativity is a key secondary endpoint and is associated with improved survival outcomes.[19]
-
Conclusion
Both Gemtuzumab ozogamicin and this compound-Ac225 represent significant advancements in the targeted treatment of CD33-positive AML.
-
Gemtuzumab ozogamicin is an established antibody-drug conjugate that has demonstrated a survival benefit, particularly in patients with favorable- and intermediate-risk cytogenetics when added to standard chemotherapy for newly diagnosed AML.[18] Its efficacy is dependent on cellular internalization and the cytotoxic action of calicheamicin.
-
This compound-Ac225 is a promising radioimmunoconjugate delivering highly potent, localized alpha-particle radiation. Current clinical data shows significant efficacy in the challenging relapsed/refractory AML population, including those with high-risk features and prior treatment failures.[9][17] Its mechanism, relying on direct DNA damage from radiation, may overcome certain chemotherapy resistance pathways.
The choice between these agents is currently dictated by the clinical setting (newly diagnosed vs. relapsed/refractory) and patient risk stratification. Future research, including potential head-to-head trials and further evaluation of combination strategies, will be essential to fully delineate the optimal use of these powerful CD33-targeted therapies in the management of AML.
References
- 1. Acute myeloid leukemia stem cells and CD33-targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD33+ Acute Myeloid Leukemia with GLK-33, a this compound-Auristatin Conjugate with a Wide Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: Efficacy, Toxicity, and Resistance Mechanisms—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gemtuzumab Ozogamicin? [synapse.patsnap.com]
- 6. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. sohoinsider.com [sohoinsider.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Gemtuzumab Ozogamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Gemtuzumab ozogamicin for treatment of newly diagnosed CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. A phase 3 study of gemtuzumab ozogamicin during induction and postconsolidation therapy in younger patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Frontiers | Clinical Benefits and Safety of Gemtuzumab Ozogamicin in Treating Acute Myeloid Leukemia in Various Subgroups: An Updated Systematic Review, Meta-Analysis, and Network Meta-Analysis [frontiersin.org]
- 19. targetedonc.com [targetedonc.com]
Head-to-Head Comparison of Anti-CD33 Antibodies in Acute Myeloid Leukemia
This guide provides a detailed, data-driven comparison of Lintuzumab and other prominent anti-CD33 antibodies developed for the treatment of Acute Myeloid Leukemia (AML). The CD33 antigen (Siglec-3), a transmembrane receptor expressed on the surface of myeloblasts in the majority of AML cases, has been a key target for antibody-based therapies.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of various therapeutic strategies targeting CD33, supported by preclinical and clinical data.
Overview of Compared Anti-CD33 Antibodies
The landscape of anti-CD33 antibodies encompasses several modalities, each with a distinct mechanism of action. This comparison focuses on four key agents representing different therapeutic classes:
-
This compound (HuM195, SGN-33): An unconjugated humanized monoclonal antibody.[1][5]
-
Gemtuzumab Ozogamicin (Mylotarg): An antibody-drug conjugate (ADC) with a calicheamicin payload.[6][7]
-
Vadastuximab Talirine (SGN-CD33A): A newer-generation ADC with a pyrrolobenzodiazepine (PBD) dimer payload.[8][9]
-
IMGN779: An ADC with a novel indolino-benzodiazepine (IGN) DNA-alkylating payload.[10][11][12]
-
This compound-Ac225 (Actimab-A): A radioimmunoconjugate that pairs this compound with the alpha-emitter Actinium-225.[13][14]
These agents differ fundamentally in their design—from a "naked" antibody that relies on the host's immune system, to "armed" antibodies that deliver potent cytotoxic agents directly to cancer cells.
Mechanism of Action
The therapeutic strategy of anti-CD33 antibodies is dictated by their structure. Unconjugated antibodies primarily leverage the immune system, while ADCs and radioimmunoconjugates act as targeted delivery vehicles for cytotoxic payloads.
This compound (Unconjugated Antibody): this compound functions through multiple immune-mediated mechanisms upon binding to the CD33 receptor on AML cells.[5][15] These include:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruits immune effector cells, such as Natural Killer (NK) cells, to lyse the target cancer cell.[15][16]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Facilitates the engulfment and destruction of tumor cells by phagocytes.[15]
-
Complement-Dependent Cytotoxicity (CDC): Activates the complement cascade, leading to the formation of a membrane attack complex and cell lysis.[5]
-
Direct Signaling: Induces phosphorylation of CD33 and recruitment of SHP-1 phosphatase, which can inhibit the production of pro-inflammatory cytokines by AML cells.[15][16]
Antibody-Drug Conjugates (ADCs): Gemtuzumab Ozogamicin, Vadastuximab Talirine, IMGN779 ADCs follow a multi-step process to deliver a cytotoxic payload to CD33-expressing cells:
-
Binding: The antibody component selectively binds to the CD33 antigen on the surface of AML cells.[17]
-
Internalization: The ADC-CD33 complex is internalized by the cell, typically via endocytosis.[17][18][19]
-
Payload Release: Inside the cell, often within the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic agent is cleaved, releasing the active payload.[17][18][19]
-
Cytotoxicity: The freed payload exerts its cell-killing effect.
-
Gemtuzumab Ozogamicin: Releases calicheamicin, which binds to the minor groove of DNA and causes double-strand breaks, triggering apoptosis.[17][18][20]
-
Vadastuximab Talirine: Releases a PBD dimer, a highly potent DNA cross-linking agent.[8]
-
IMGN779: Releases DGN462, a novel DNA-alkylating agent that causes DNA damage, leading to cell cycle arrest and apoptosis.[10][11][21]
-
This compound-Ac225 (Radioimmunoconjugate): This agent combines the targeting ability of this compound with the potent, localized cytotoxicity of Actinium-225. Upon binding to CD33, this compound-Ac225 delivers high-energy alpha particles that induce double-strand DNA breaks and subsequent cell death.[13][14]
Visualizing Mechanisms of Action
Caption: Mechanisms of an unconjugated antibody vs. an antibody-drug conjugate.
Preclinical Performance
Preclinical studies are crucial for establishing the initial activity and potential advantages of a therapeutic candidate.
| Feature | This compound | Gemtuzumab Ozogamicin | Vadastuximab Talirine | IMGN779 |
| Activity vs. MDR+ Cells | Active against both MDR+ and MDR- AML cell lines.[16] | Activity can be reduced by drug transporters like P-glycoprotein.[18] | Maintained activity regardless of MDR status.[9] | Potent activity against a panel of AML cell lines.[11] |
| In Vitro Cytotoxicity | Mediated effective tumor cell killing via ADCC against AML cell lines and primary patient cells.[16] | Showed selective cytotoxicity against CD33+ AML cells.[22] | Superior to Gemtuzumab Ozogamicin in primary AML samples.[9] | Potently cytotoxic with IC50 values in the picomolar range in most AML lines.[11] |
| In Vivo Efficacy | Significantly improved survival in HL-60 xenograft mouse models.[15] | Caused regression of CD33+ AML cell line xenografts in athymic mice.[22] | Potent activity in xenotransplantation models of AML.[23] | Displayed robust antitumor efficacy and prolonged survival in multiple AML xenograft models.[11][12] |
Clinical Trial Data and Performance
Clinical trials provide the ultimate test of an antibody's efficacy and safety in patients. The performance of anti-CD33 antibodies has been varied, with both successes and notable setbacks.
Table 1: Efficacy of Anti-CD33 Antibodies in Clinical Trials
| Antibody (Trial/Setting) | Patient Population | Treatment Arm | N | CR Rate (%)* | Median OS (months) | Key Finding |
| This compound (Phase IIb)[5] | Older (≥60 yrs), untreated AML | This compound + Low-Dose Cytarabine | 107 | - | 4.7 | No significant improvement in survival compared to placebo.[5] |
| Placebo + Low-Dose Cytarabine | 104 | - | 5.1 | |||
| This compound (Phase III)[24] | Relapsed/Refractory AML | This compound + MEC | ~95 | 36% (CR+CRp) | ~5.2 | Did not significantly improve response rate or survival.[24] |
| MEC alone | ~96 | 28% (CR+CRp) | ~5.2 | |||
| Gemtuzumab Ozogamicin (ALFA-0701)[25] | Newly diagnosed AML (50-70 yrs) | GO + Chemotherapy | 139 | 81% | 34 | Addition of GO improved survival outcomes. |
| Chemotherapy alone | 139 | 74% | 19.4 | |||
| Vadastuximab Talirine (Phase I)[23] | Relapsed/Refractory AML | Monotherapy (40 µg/kg) | 18 | 28% (CR+CRi) | - | Showed single-agent activity.[23] Trials were later halted.[26] |
| This compound-Ac225 (Phase I)[13] | Relapsed/Refractory AML | L-Ac225 + CLAG-M*** | 23 | 56.5% (CRc) | 7.4 (high-risk pts) | Promising efficacy in a high-risk population.[13][27] |
*CR = Complete Remission; CRp = CR with incomplete platelet recovery; CRi = CR with incomplete hematologic recovery; CRc = Composite CR. **MEC = Mitoxantrone, Etoposide, Cytarabine. ***CLAG-M = Cladribine, Cytarabine, Filgrastim, and Mitoxantrone.
Table 2: Key Safety and Tolerability Findings
| Antibody | Common Adverse Events (Grade ≥3) | Key Safety Concerns |
| This compound | Thrombocytopenia (36%), anemia (22%), neutropenia (22%), febrile neutropenia (20%).[5] | Mild infusion-related reactions (fever, chills) were more common than placebo (51% vs 7%).[5] No other significant difference in safety vs. control.[5] |
| Gemtuzumab Ozogamicin | Infection, febrile neutropenia, hemorrhage, nausea, mucositis.[6] | Hepatotoxicity, including veno-occlusive disease (VOD) , which led to a black box warning and temporary market withdrawal.[6] Myelosuppression.[20] |
| Vadastuximab Talirine | Febrile neutropenia, thrombocytopenia, anemia. | Higher rate of deaths, including fatal infections , compared to the control arm in the Phase III CASCADE trial, leading to discontinuation of all trials.[26][28] |
| This compound-Ac225 | Febrile neutropenia (65.4%), decreased white blood cells (50%). | Combination with chemotherapy was considered well-tolerated with manageable, primarily hematologic, toxicities.[13][14] |
CD33 Signaling and Experimental Workflows
Understanding the underlying biology and experimental methodologies is critical for interpreting comparative data.
CD33 Signaling Pathway
Upon ligand or antibody binding, the CD33 receptor can initiate an inhibitory signaling cascade. Tyrosine residues within its intracellular Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) become phosphorylated. This creates docking sites for phosphatases like SHP-1 and SHP-2, which in turn can downregulate tyrosine kinase-driven signaling pathways, modulating immune responses.[3][29]
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. youtube.com [youtube.com]
- 3. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of vadastuximab talirine combined with hypomethylating agents in patients with CD33-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, phase IIb study of low-dose cytarabine and this compound versus low-dose cytarabine and placebo in older adults with untreated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. tandfonline.com [tandfonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. IMGN779, a Novel CD33-Targeting Antibody-Drug Conjugate with DNA-Alkylating Activity, Exhibits Potent Antitumor Activity in Models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sohoinsider.com [sohoinsider.com]
- 14. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Gemtuzumab Ozogamicin? [synapse.patsnap.com]
- 18. Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: Efficacy, Toxicity, and Resistance Mechanisms—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Paper: IMGN779, a CD33-Targeted Antibody-Drug Conjugate (ADC) with a Novel DNA-Alkylating Effector Molecule, Induces DNA Damage, Cell Cycle Arrest, and Apoptosis in AML Cells [ash.confex.com]
- 22. Acute myeloid leukemia stem cells and CD33-targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase III randomized multicenter study of a humanized anti-CD33 monoclonal antibody, this compound, in combination with chemotherapy, versus chemotherapy alone in patients with refractory or first-relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The benefit of gemtuzumab ozogamicin in patients with AML depends on mutational status and level of CD33 expression [aml-hub.com]
- 26. fiercebiotech.com [fiercebiotech.com]
- 27. ascopubs.org [ascopubs.org]
- 28. The ASCO Post [ascopost.com]
- 29. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Venetoclax Resistance in Acute Myeloid Leukemia: A Comparative Analysis of Lintuzumab-Ac225
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of Lintuzumab-Ac225 in overcoming venetoclax resistance in Acute Myeloid Leukemia (AML). This guide synthesizes preclinical and clinical data, providing a critical analysis of the therapeutic potential of this combination therapy.
Resistance to venetoclax, a BCL-2 inhibitor, poses a significant challenge in the treatment of AML and is often mediated by the overexpression of anti-apoptotic proteins like MCL-1.[1] The combination of this compound, a CD33-targeting monoclonal antibody, conjugated with the alpha-emitter Actinium-225 (225Ac-Lintuzumab), with venetoclax presents a promising strategy to counteract this resistance.[2] Preclinical studies have demonstrated that 225Ac-Lintuzumab induces double-stranded DNA breaks, leading to the depletion of MCL-1 protein levels and thereby re-sensitizing resistant AML cells to venetoclax.[2] This synergistic effect has been observed in both in vitro and in vivo models, leading to enhanced tumor cell killing and prolonged survival.[2] An ongoing Phase I/II clinical trial (NCT03867682) is currently evaluating this combination in patients with relapsed/refractory AML, with early results showing a manageable safety profile and promising anti-leukemic activity.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the combination of 225Ac-Lintuzumab and venetoclax.
Table 1: In Vitro Efficacy of 225Ac-Lintuzumab and Venetoclax Combination in AML Cell Lines [4]
| Cell Line | Treatment | % Inhibition of Cell Growth (Mean ± SD) | Fold Increase in Cell Growth Inhibition (Combination vs. Single Agents) |
| U937 (Venetoclax-resistant) | 225Ac-Lintuzumab | Data not specified | - |
| Venetoclax | Data not specified | - | |
| Combination | Data not specified | 4.5 | |
| OCI-AML3 (Venetoclax-resistant) | 225Ac-Lintuzumab | Data not specified | - |
| Venetoclax | Data not specified | - | |
| Combination | Data not specified | 2 | |
| MOLM-13 (Venetoclax-sensitive) | 225Ac-Lintuzumab | Data not specified | - |
| Venetoclax | Data not specified | - | |
| Combination | Data not specified | Significant enhancement |
Table 2: Phase I/II Clinical Trial of 225Ac-Lintuzumab and Venetoclax in Relapsed/Refractory AML (NCT03867682) - Preliminary Results [5][3]
| Dose Level of 225Ac-Lintuzumab | Number of Patients | Response |
| 0.5 µCi/kg | 3 | Patient 1: Partial response (BM blasts decreased from >60% to 30-40%) |
| Highest Dose Level | 3 | Two-thirds of patients responded |
Experimental Protocols
In Vitro Cell Cytotoxicity Studies [4]
-
Cell Lines: MOLM-13 (venetoclax-sensitive), U937, and OCI-AML3 (venetoclax-resistant) acute myeloid leukemia cell lines were utilized.
-
Treatment: Cells were pre-treated with 1.48 kBq of 225Ac-Lintuzumab for 1 hour. Following a wash, cells were incubated with venetoclax at concentrations of 0.05 µM (MOLM-13) or 0.5 µM (U937 and OCI-AML3) for 72 hours.
-
Assessment: Cell viability was measured using the XTT assay.
-
Statistical Analysis: The nonparametric Kruskal-Wallis test with Dunn's correction for multiple comparisons was used to determine statistical significance.
In Vivo AML Xenograft Models [1][4]
-
Animal Models: Mouse xenograft models were established using venetoclax-resistant AML tumor lines.
-
Treatment: Mice received either 225Ac-Lintuzumab, venetoclax, or the combination of both.
-
Assessment: Tumor growth and survival were monitored.
-
Results: The combination treatment led to significant tumor growth control and prolonged survival benefit compared to either drug alone.[4]
Phase I/II Clinical Trial (NCT03867682) [1][3][6]
-
Study Design: A Phase I, 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) of 225Ac-Lintuzumab in combination with venetoclax. Planned dose levels for 225Ac-Lintuzumab were 0.5, 1.0, and 1.5 µCi/kg.
-
Patient Population: Eligible patients were adults (18 years and older) with relapsed/refractory AML.
-
Treatment Regimen: Patients received venetoclax at 400 mg/day orally on Days 1 to 21 of each cycle. 225Ac-Lintuzumab was administered as a single dose on Day 1 of each cycle.
-
Endpoints: The primary endpoint of the Phase I portion was to determine the MTD. Efficacy was an exploratory endpoint.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. 225Ac-labeled CD33-targeting antibody reverses resistance to Bcl-2 inhibitor venetoclax in acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. 225Ac‐labeled CD33‐targeting antibody reverses resistance to Bcl‐2 inhibitor venetoclax in acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update of a Phase I trial investigating this compound-Ac225 plus venetoclax in R/R AML | VJHemOnc [vjhemonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Lintuzumab vs. Chemotherapy Alone in Refractory Acute Myeloid Leukemia: A Comparative Guide
For researchers and drug development professionals navigating the challenging landscape of refractory acute myeloid leukemia (AML), this guide provides a comprehensive comparison of clinical trial data for lintuzumab-based therapies versus chemotherapy alone. We delve into the quantitative outcomes, experimental protocols, and mechanisms of action to offer a clear perspective on the evolving role of this anti-CD33 monoclonal antibody.
Executive Summary
Clinical investigations into this compound for refractory AML have evolved from the use of the unconjugated antibody to a more potent radiolabeled conjugate, this compound-Ac225. A pivotal Phase III trial of unconjugated this compound with chemotherapy showed no significant improvement in survival or response rates compared to chemotherapy alone.[1] In contrast, recent Phase I trials of this compound-Ac225 combined with salvage chemotherapy have demonstrated promising efficacy, with notable increases in overall survival and high rates of minimal residual disease (MRD) negativity in a high-risk patient population.[2][3][4] This suggests that while the initial approach with unconjugated this compound was not successful, the targeted delivery of a cytotoxic payload with this compound-Ac225 holds significant therapeutic potential.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials investigating this compound and this compound-Ac225 in combination with chemotherapy for refractory AML.
Table 1: Efficacy of Unconjugated this compound + Chemotherapy vs. Chemotherapy Alone
| Outcome | This compound + MEC Chemotherapy | MEC Chemotherapy Alone | P-value |
| Complete Remission (CR) + CR with incomplete platelet recovery (CRp) | 36% | 28% | 0.28 |
| Median Overall Survival | 156 days | 156 days | Not Statistically Different |
Source: Feldman et al., J Clin Oncol 2005[1]
Table 2: Efficacy of this compound-Ac225 + CLAG-M Chemotherapy in Refractory AML (Phase 1 Trial)
| Outcome | All Dose Cohorts | Recommended Phase 2 Dose (0.75 µCi/kg) |
| Overall Response Rate (ORR) | 67% | 83% |
| Composite Complete Remission (CRc: CR + CRi) | 52% | 63% |
| MRD Negativity Rate (in patients with CRc) | 72% | 75% |
| 1-Year Overall Survival Rate | 53% | - |
| 2-Year Overall Survival Rate | 32% | - |
Source: Actinium Pharmaceuticals, Inc. Nov 2022; Abedin et al., ASH 2022[2][3]
Table 3: Safety Profile of this compound-Ac225 + CLAG-M Chemotherapy (Phase 1 Trial)
| Grade 3/4 Treatment-Emergent Adverse Events | Incidence |
| Febrile Neutropenia | 12 of 15 patients |
| Infection | 8 of 15 patients |
| Maculopapular Rash | 3 of 15 patients |
Source: Abedin et al., ASH 2020[5]
Experimental Protocols
A clear understanding of the trial methodologies is crucial for interpreting the clinical data.
Phase III Trial: Unconjugated this compound + MEC vs. MEC Alone
-
Study Design: A randomized, multicenter, Phase III clinical trial.[1]
-
Patient Population: 191 adult patients with first relapsed or primary refractory AML (duration of first response, 0 to 12 months).[1]
-
Treatment Arms: [1]
-
Experimental Arm: Mitoxantrone (8 mg/m²), etoposide (80 mg/m²), and cytarabine (1 g/m²) daily for 6 days (MEC) in combination with this compound (12 mg/m²).
-
Control Arm: MEC chemotherapy alone.
-
-
Primary Endpoint: Overall response, defined as the rate of complete remission (CR) and CR with incomplete platelet recovery (CRp).[1]
-
Secondary Endpoints: Survival time and toxicity.[1]
Phase I Trial: this compound-Ac225 + CLAG-M
-
Study Design: A prospective, single-center, open-label, non-randomized, Phase 1 dose-escalation trial (3+3 design).[2][3]
-
Patient Population: Adult patients (≥18 years) with relapsed or refractory AML, ECOG performance status of 0-2, adequate organ function, and >25% CD33 positive blasts.[2][3]
-
Treatment Regimen: [3]
-
CLAG-M chemotherapy (cladribine, cytarabine, filgrastim, and mitoxantrone) administered on days 1-6.
-
Sequential administration of this compound-Ac225 on days 7-9 in escalating dose cohorts (0.25, 0.50, 0.75, and 1.0 uCi/kg).
-
-
Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]
-
Secondary Endpoints: Pharmacokinetic profile, response rates, transplant eligibility, and 2-year overall survival.[3]
Mechanism of Action and Signaling Pathways
This compound is a humanized monoclonal antibody that targets CD33, a transmembrane glycoprotein expressed on the majority of AML blasts.[1][6] Its mechanism of action involves several processes:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) and Phagocytosis (ADCP): The Fc portion of this compound can be recognized by immune effector cells, such as natural killer (NK) cells and macrophages, leading to the destruction of the targeted AML cells.[7][8][9]
-
Intracellular Signaling: Upon binding to CD33, this compound can induce phosphorylation of CD33 and the recruitment of the Shp-1 phosphatase, initiating an intracellular signaling cascade.[7][8]
-
Cytokine Modulation: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by AML cells in vitro.[7][8]
This compound-Ac225 adds a potent cytotoxic component to this targeting mechanism. Actinium-225 is an alpha-emitting radionuclide that induces double-strand DNA breaks in the target cells, leading to cell death.[4] This direct cytotoxicity is thought to be mutation-agnostic, making it effective against a broad range of AML subtypes.[10]
Caption: Mechanism of action of unconjugated this compound.
Caption: Mechanism of action of this compound-Ac225.
Caption: Experimental workflow of the Phase 1 this compound-Ac225 trial.
References
- 1. Phase III randomized multicenter study of a humanized anti-CD33 monoclonal antibody, this compound, in combination with chemotherapy, versus chemotherapy alone in patients with refractory or first-relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. sohoinsider.com [sohoinsider.com]
- 5. hcplive.com [hcplive.com]
- 6. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 7. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Evaluating the Synergistic Effects of Lintuzumab with Hypomethylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of combining Lintuzumab, a humanized anti-CD33 monoclonal antibody, with hypomethylating agents (HMAs) for the treatment of myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). While clinical data on this specific combination remains limited, robust preclinical evidence suggests a promising synergistic interaction. This document compares the available preclinical data for the this compound-HMA combination with established clinical data for alternative therapeutic strategies.
Executive Summary
Preclinical studies have demonstrated that the combination of this compound with the hypomethylating agent 5-azacytidine results in significantly enhanced anti-leukemic activity compared to either agent alone.[1][2][3] The proposed mechanism of synergy involves the HMA-mediated enhancement of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][2][3] A Phase II clinical trial (NCT00997243) was initiated to evaluate the combination of azacitidine and this compound in patients with MDS; however, the final results of this study have not been published.[4][5] This guide presents the preclinical findings for the combination and contrasts them with the clinical efficacy of standard-of-care HMA monotherapy and the combination of HMAs with venetoclax.
Preclinical Synergy of this compound and 5-Azacytidine
A pivotal preclinical study investigated the synergistic effects of this compound and 5-azacytidine in AML models. The key findings from this study are summarized below.
In Vivo Efficacy: Survival Benefit in AML Mouse Model
In a disseminated AML xenograft model using HL-60 cells, the combination of this compound and 5-azacytidine demonstrated a significant survival advantage over monotherapy.
| Treatment Group | Median Survival (Days) | p-value (vs. Combination) |
| Control (Vehicle) | ~30 | <0.001 |
| This compound alone | ~41.5 | 0.0008 |
| 5-Azacytidine alone | ~40 | 0.0005 |
| This compound + 5-Azacytidine | ~70 | - |
Table 1: In vivo survival data from a preclinical AML model treated with this compound and 5-azacytidine. Data extracted from Sutherland et al.[1]
Mechanism of Synergy: Enhanced Effector Function
The synergistic anti-leukemic activity is attributed to the ability of 5-azacytidine to enhance the effector functions of this compound. In vitro assays demonstrated that pre-treatment of effector cells with 5-azacytidine significantly increased this compound-mediated ADCC and ADCP of AML cell lines.[1][2][3]
Caption: Proposed synergistic mechanism of this compound and HMAs.
Comparison with Alternative Therapies
In the absence of published clinical data for the this compound-HMA combination, this section provides a comparative overview of the clinical performance of established treatments for high-risk MDS and AML.
Hypomethylating Agent Monotherapy
Azacitidine and decitabine are the standard of care for patients with higher-risk MDS who are not eligible for hematopoietic stem cell transplantation.
| Treatment | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| Azacitidine | 40-60% | 7-17% | ~15-24 months |
| Decitabine | 30-49% | 9-17% | ~12-20 months |
Table 2: Clinical outcomes of HMA monotherapy in higher-risk MDS. Data compiled from multiple sources.
Combination of Hypomethylating Agents with Venetoclax
The combination of azacitidine and venetoclax has shown significant efficacy in elderly or unfit patients with newly diagnosed AML and is also being investigated in high-risk MDS.
| Treatment | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR + CRi) Rate | Median Overall Survival (OS) |
| Azacitidine + Venetoclax | Newly Diagnosed AML (elderly/unfit) | 66% | 66% | ~14.7 months |
| Azacitidine + Venetoclax | High-Risk MDS | ~70-80% | ~30-50% | Not yet mature |
Table 3: Clinical outcomes of Azacitidine and Venetoclax combination therapy. Data compiled from multiple sources.
Experimental Protocols
Preclinical In Vivo Synergy Study (Sutherland et al.)
-
Animal Model: Female C.B-17 SCID mice.
-
Tumor Model: Intravenous injection of 5 x 10^6 HL-60 human AML cells to establish a disseminated leukemia model.
-
Treatment Groups:
-
Vehicle control
-
This compound (0.3 mg/kg, single intravenous dose)
-
5-azacytidine (5 mg/kg, intraperitoneal, daily for 5 days)
-
This compound + 5-azacytidine
-
-
Endpoint: Overall survival.
-
Statistical Analysis: Survival curves were analyzed using the log-rank (Mantel-Cox) test.
Caption: Workflow for the preclinical in vivo synergy study.
Phase II Clinical Trial of Azacitidine and this compound (NCT00997243)
-
Objective: To determine the complete response rate of the combination of this compound and azacitidine in patients with previously untreated MDS.[4]
-
Patient Population: Patients with untreated MDS (FAB or WHO criteria).[4]
-
Treatment Regimen:
-
Azacitidine: 75 mg/m² subcutaneously or intravenously on days 1-7 of a 28-day cycle.[4]
-
This compound: 8 mg/kg intravenously on days 8 and 22 of the first cycle, and on day 8 of subsequent cycles.
-
-
Primary Outcome: Complete Remission (CR) rate.[4]
-
Status: Terminated (Final results not published).[5]
Conclusion
Compared to the established efficacy of HMA monotherapy and the promising results of HMA-venetoclax combinations, the potential of this compound plus HMAs remains to be clinically validated. Future clinical trials are warranted to determine the role of this combination in the treatment landscape of AML and MDS. Researchers and drug development professionals should consider the strong preclinical rationale when designing future studies for this patient population.
References
- 1. 5-azacytidine enhances the anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-azacytidine enhances the anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Azacitidine and this compound in Treating Patients With Previously Untreated Myelodysplastic Syndromes [clin.larvol.com]
Validation of Biomarkers to Predict Response to Lintuzumab Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of biomarkers for predicting response to Lintuzumab therapy, with a focus on its target, CD33. It compares the original unconjugated this compound with its more recent iteration, the antibody-drug conjugate this compound-Ac225, and other alternative therapies for Acute Myeloid Leukemia (AML). Experimental data, detailed methodologies, and visual diagrams are presented to facilitate a deeper understanding of the therapeutic landscape.
Introduction to this compound and its Target Biomarker, CD33
This compound is a humanized monoclonal antibody that targets CD33, a transmembrane receptor expressed on the surface of myeloid cells.[1] In Acute Myeloid Leukemia (AML), CD33 is present on the leukemic blasts of approximately 85-90% of patients, making it a key biomarker for targeted therapy.[2] The initial therapeutic approach with unconjugated this compound aimed to leverage the patient's immune system to eliminate cancer cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3] However, clinical trials with unconjugated this compound in the early 2010s did not demonstrate a significant survival benefit, leading to the discontinuation of its development for AML.[4]
More recently, a renewed interest in targeting CD33 has emerged with the development of antibody-drug conjugates (ADCs). This compound has been conjugated to the alpha-particle emitting radionuclide Actinium-225 (Ac225) to create this compound-Ac225 (Actimab-A).[5] This radioimmunotherapy approach delivers a potent cytotoxic payload directly to the CD33-expressing cancer cells, representing a promising strategy for patients with relapsed or refractory AML.[5]
Quantitative Analysis of Biomarker Expression and Clinical Response
The primary biomarker for predicting response to this compound-based therapies is the expression of CD33 on leukemic blasts. Clinical trials for this compound-Ac225 have specified a minimum threshold of CD33 expression for patient enrollment, typically requiring that over 25% of bone marrow blasts are CD33-positive as determined by flow cytometry.[4][6]
Table 1: Clinical Trial Data for this compound-Ac225 in Relapsed/Refractory AML
| Clinical Trial Phase | Treatment Regimen | Patient Population (n) | Median Age (years) | Key Inclusion Criteria | Overall Response Rate (ORR) | Complete Remission (CR/CRc) Rate |
| Phase 1[6][7][8] | This compound-Ac225 + CLAG-M Chemotherapy | 26 | 63 | Relapsed/Refractory AML, >25% CD33+ blasts | 65.2% | 56.5% |
| Phase 1 (subgroup)[8] | This compound-Ac225 + CLAG-M Chemotherapy | 20 (high-risk AML) | - | High-risk cytogenetics, TP53 mutation, prior venetoclax | 60% | 50% |
| Phase 1[9] | This compound-Ac225 + Venetoclax | 3 (at highest dose) | - | Relapsed/Refractory AML, CD33 expressing | 66.7% | - |
CLAG-M: Cladribine, Cytarabine, G-CSF, and Mitoxantrone. CRc: Composite Complete Remission (CR + CR with incomplete hematologic recovery).
Comparison with Alternative Therapies
The landscape of AML treatment has evolved significantly, with several alternatives to this compound-based therapies available.
Table 2: Comparison of this compound-Ac225 with Other AML Therapies
| Therapy | Target/Mechanism of Action | Typical Use Case | Reported Efficacy (ORR/CR) | Key Predictive Biomarkers |
| This compound-Ac225 | CD33-targeted radioimmunotherapy | Relapsed/Refractory AML | ORR: ~65%[7] | CD33 expression |
| Gemtuzumab Ozogamicin (Mylotarg®) | CD33-targeted antibody-drug conjugate | Newly diagnosed CD33+ AML, Relapsed/Refractory AML | Varies by combination and patient population | CD33 expression, favorable cytogenetics, NPM1 mutation[1] |
| Venetoclax-based regimens | BCL-2 inhibitor | Older adults with newly diagnosed AML, Relapsed/Refractory AML | Varies by combination | IDH1/2 mutations, NPM1 mutations[10] |
| FLT3 Inhibitors (e.g., Gilteritinib) | FLT3 kinase inhibitor | Relapsed/Refractory AML with FLT3 mutations | Monotherapy ORR: ~40-50% | FLT3-ITD or FLT3-TKD mutations |
| Intensive Chemotherapy (e.g., "7+3") | Cytotoxic agents | Newly diagnosed, younger, fit patients | CR rates: ~60-80% in younger adults | Favorable cytogenetics, NPM1 and CEBPA mutations |
Experimental Protocols for Biomarker Validation
Accurate and reproducible measurement of CD33 expression is critical for patient selection and response prediction. The two primary methods for assessing CD33 on bone marrow aspirates are multi-color flow cytometry and immunohistochemistry.
Protocol 1: Multi-Color Flow Cytometry for CD33 Expression
This protocol outlines the general steps for quantifying the percentage of CD33-positive blasts in a bone marrow aspirate.
1. Sample Preparation:
- Obtain a fresh bone marrow aspirate in an anticoagulant-containing tube.
- Perform red blood cell lysis to enrich the nucleated cell population.
- Wash the cells with a suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin).
- Count the viable cells and adjust the concentration to approximately 1 x 10^6 cells/mL.
2. Antibody Staining:
- Aliquot 100 µL of the cell suspension into flow cytometry tubes.
- Add a cocktail of fluorochrome-conjugated monoclonal antibodies, including an anti-CD33 antibody and other markers to identify the blast population (e.g., CD45, CD34, CD117). An isotype control for the anti-CD33 antibody should be used in a separate tube.
- Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in a staining buffer.
3. Data Acquisition and Analysis:
- Acquire the stained samples on a calibrated flow cytometer.
- Gate on the leukemic blast population using a CD45 vs. side scatter plot.
- Within the blast gate, determine the percentage of cells that are positive for CD33 expression compared to the isotype control.
Protocol 2: Immunohistochemistry for CD33 in Bone Marrow Biopsies
This protocol provides a general workflow for detecting CD33 expression in formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy specimens.
1. Tissue Preparation:
- Fix the bone marrow biopsy in 10% neutral buffered formalin.
- Process the tissue and embed it in paraffin wax.
- Cut 4-5 µm thick sections and mount them on positively charged glass slides.
2. Staining Procedure:
- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
- Perform antigen retrieval using a heat-induced epitope retrieval (HIER) method with a suitable buffer (e.g., citrate buffer, pH 6.0).
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific protein binding with a protein block solution.
- Incubate the sections with a primary anti-CD33 monoclonal antibody at an optimized dilution and time.
- Wash the slides and incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
- Add a chromogen substrate (e.g., diaminobenzidine - DAB) to visualize the antibody binding.
- Counterstain the sections with hematoxylin.
3. Interpretation:
- Dehydrate the slides, clear in xylene, and coverslip.
- Examine the slides under a microscope to assess the percentage and intensity of CD33 staining on the leukemic blasts.
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action.
Caption: Experimental workflow for CD33 biomarker validation.
Caption: Comparison of this compound with alternative AML therapies.
Conclusion
The validation of biomarkers is paramount for the successful development and clinical application of targeted therapies. For this compound, CD33 expression remains the cornerstone for patient selection. While the unconjugated antibody showed limited efficacy, the development of this compound-Ac225 has revitalized interest in targeting CD33 in AML. The promising early clinical trial results for this compound-Ac225, particularly in high-risk patient populations, underscore the potential of this radioimmunotherapy approach. Further clinical investigation and correlative biomarker studies will be crucial to refine patient selection, optimize treatment strategies, and ultimately improve outcomes for individuals with AML. This guide provides a foundational understanding for researchers and clinicians working to advance the field of targeted therapy in leukemia.
References
- 1. Biomarkers of Gemtuzumab Ozogamicin Response for Acute Myeloid Leukemia Treatment [mdpi.com]
- 2. CD33 detection by immunohistochemistry in paraffin-embedded tissues: a new antibody shows excellent specificity and sensitivity for cells of myelomonocytic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Promising Data Presented on Novel Radiotherapy for AML, MDS, Myeloid Malignancies | Docwire News [docwirenews.com]
- 6. targetedonc.com [targetedonc.com]
- 7. sohoinsider.com [sohoinsider.com]
- 8. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cellular and Molecular Biomarkers Predictive of Response to Immunotherapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha and Beta Emitters Conjugated to Lintuzumab for Targeted Radionuclide Therapy of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lintuzumab-Based Radioimmunoconjugates
The humanized anti-CD33 monoclonal antibody, this compound, has been a focal point in the development of targeted therapies for acute myeloid leukemia (AML). Its efficacy is significantly enhanced when conjugated with radionuclides, transforming it into a potent agent for radioimmunotherapy (RIT). Historically, this compound has been coupled with beta-emitting isotopes such as Iodine-131 and Yttrium-90. More recently, the focus has shifted towards the more potent alpha-emitting radionuclides, primarily Actinium-225. This guide provides a comparative overview of the preclinical and clinical findings for this compound conjugated to both alpha and beta emitters, supported by experimental data and methodologies.
Executive Summary
Targeted alpha therapy with Actinium-225-Lintuzumab has demonstrated significant anti-leukemic activity in both preclinical models and clinical trials, even in heavily pretreated and high-risk AML patients.[1][2] The high linear energy transfer (LET) and short-range of alpha particles result in dense ionization tracks, leading to highly localized and potent cytotoxicity, capable of inducing double-strand DNA breaks in target cells.[3] In contrast, beta emitters like Iodine-131 and Yttrium-90, while capable of eliminating large leukemic burdens, have a longer particle range and lower LET, which can lead to off-target toxicity and profound myelosuppression, often necessitating hematopoietic cell transplantation.[1][4] While direct head-to-head comparative trials of alpha- and beta-emitter this compound conjugates are not available, the progression of clinical development from beta to alpha emitters suggests a therapeutic advantage for the latter in terms of both efficacy and safety profile.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available data for alpha and beta emitters conjugated to this compound.
Table 1: Physical Properties of Radionuclides Used with this compound
| Property | Alpha Emitter (Actinium-225) | Beta Emitters (Iodine-131, Yttrium-90) |
| Particle Emitted | Alpha (α) particle (Helium nucleus) | Beta (β) particle (electron) |
| Energy | High (5-8 MeV) | Variable (lower average energy) |
| Linear Energy Transfer (LET) | High (~100 keV/µm) | Low (~0.2 keV/µm) |
| Particle Range in Tissue | Short (40-100 µm; a few cell diameters) | Long (0.5-12 mm) |
| Half-life | 10 days | 131I: 8.02 days; 90Y: 2.67 days |
| Cell Kill Mechanism | Dense ionization causing irreparable double-strand DNA breaks | Sparse ionization causing single-strand DNA breaks |
Table 2: Preclinical Efficacy of this compound Radioimmunoconjugates
| Parameter | This compound-Actinium-225 | This compound-Iodine-131 / Yttrium-90 |
| Cell Line Studies | Potent, dose-dependent reduction in viability of various AML cell lines (e.g., MV-4-11, HL-60) with IC50 values in the nCi/mL range.[5] Effective against cells with various mutations (FLT3, KMT2A, NPM1, TP53).[5][6] | Demonstrated cytotoxicity against AML cell lines.[1][4] |
| Xenograft Models | Significant tumor growth inhibition and prolonged survival in disseminated AML models (HL60, TF1-α, HEL9217), irrespective of MDR status.[7][8] | Showed anti-leukemic activity and prolonged survival in AML xenograft models.[7][8] |
| Mechanism of Action | Direct induction of double-strand DNA breaks leading to apoptosis.[3] | Induction of DNA damage and apoptosis. |
Table 3: Clinical Findings for this compound Radioimmunoconjugates in AML
| Parameter | This compound-Actinium-225 | This compound-Iodine-131 / Yttrium-90 |
| Phase I/II Trials | Feasible with an acceptable safety profile.[4] Showed significant anti-leukemic activity in relapsed/refractory AML, with reductions in bone marrow blasts.[4] Maximum tolerated dose (MTD) established.[4] | Early studies demonstrated the potential to eliminate large leukemic burdens.[1][4] |
| Combination Therapy | Promising results when combined with chemotherapy (CLAG-M) and targeted agents (venetoclax), leading to high response rates and MRD negativity in high-risk patients.[2][3] | Used in preparative regimens for hematopoietic cell transplantation.[9] |
| Toxicity Profile | Dose-limiting toxicities include myelosuppression and infections.[4] Manageable extramedullary toxicities.[4] | Significant myelosuppression often requiring hematopoietic cell transplantation.[1][4] Off-target toxicity due to longer particle range.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound-based radioimmunoconjugates.
Radiolabeling of this compound
Alpha Emitter (Actinium-225): this compound is conjugated with a bifunctional chelator, typically p-SCN-Bn-DOTA. The antibody-chelator conjugate is then incubated with Actinium-225 in a suitable buffer (e.g., sodium acetate) at a specific pH and temperature to allow for the chelation of the radioisotope. The radiolabeled antibody is then purified to remove any unbound Actinium-225.[5]
Beta Emitters (Iodine-131 / Yttrium-90):
-
Iodine-131: Radioiodination of this compound can be achieved using methods such as the Iodogen or chloramine-T methods. These methods facilitate the electrophilic substitution of iodine onto tyrosine residues of the antibody. The reaction is followed by a purification step to separate the radiolabeled antibody from free Iodine-131.
-
Yttrium-90: Similar to Actinium-225, a bifunctional chelator (e.g., a derivative of DTPA) is first conjugated to the antibody. Subsequently, the antibody-chelator conjugate is incubated with Yttrium-90 under controlled conditions to form a stable complex. Purification is then performed to remove unbound Yttrium-90.
In Vitro Cytotoxicity Assays
To determine the cell-killing efficacy of the radioimmunoconjugates, AML cell lines (e.g., HL-60, MV-4-11) are incubated with varying concentrations of the radiolabeled this compound. Cell viability is assessed at different time points (e.g., 24, 48, 72 hours) using assays such as MTT, trypan blue exclusion, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining). The half-maximal inhibitory concentration (IC50) is then calculated to compare the potency of different conjugates.[11][12]
In Vivo Biodistribution and Efficacy Studies
Animal models, typically immunodeficient mice bearing human AML xenografts, are used to evaluate the in vivo behavior and therapeutic efficacy of the radioimmunoconjugates.
-
Biodistribution: Mice are injected with the radiolabeled this compound. At various time points post-injection, animals are euthanized, and organs of interest (tumor, blood, liver, spleen, kidneys, bone, etc.) are harvested and weighed. The radioactivity in each organ is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the tumor-targeting specificity and clearance profile of the radioimmunoconjugate.[13][14][15][16][17]
-
Efficacy: Tumor-bearing mice are treated with the radioimmunoconjugate, a non-radiolabeled antibody control, or a vehicle control. Tumor growth is monitored over time by caliper measurements or bioluminescence imaging. Survival is also a key endpoint. The anti-tumor efficacy is determined by comparing the tumor growth delay and overall survival between the treatment and control groups.[7][8]
Mandatory Visualizations
CD33 Signaling Pathway
The binding of this compound to the CD33 receptor on AML cells can trigger intracellular signaling events. The following diagram illustrates a simplified representation of the CD33 signaling pathway.
Caption: Simplified CD33 signaling pathway upon this compound binding.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel radioimmunoconjugate.
Caption: General workflow for preclinical evaluation of radioimmunoconjugates.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sohoinsider.com [sohoinsider.com]
- 3. Phase 1 study of this compound-Ac225 combined with CLAG-M salvage therapy in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Patients with Acute Myeloid Leukemia with the Targeted Alpha-Particle Nano-Generator Actinium-225-Lintuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promising Data Presented on Novel Radiotherapy for AML, MDS, Myeloid Malignancies | Docwire News [docwirenews.com]
- 7. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-leukemic activity of this compound (SGN-33) in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of In Vitro Assays for Advancing Radioimmunotherapy against Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 16. Biodistribution and Dosimetry of Indigenously Produced 131I-Rituximab in B-Cell Lymphoma: Pilot Study Estimating Patient-Specific Dose Comparing 2 Different Dosimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lintuzumab
For researchers, scientists, and drug development professionals, ensuring safety during the handling of therapeutic agents like Lintuzumab is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, drawing from general best practices for monoclonal antibodies (mAbs) in the absence of specific handling guidelines for this particular agent.
Risk Assessment and General Precautions
While monoclonal antibodies as a class are not typically considered carcinogenic, mutagenic, or teratogenic in the same way as traditional cytotoxic agents, insufficient evidence exists to rule out all potential hazards from occupational exposure.[1] Therefore, a precautionary approach is recommended. Each organization should conduct a formal risk assessment to establish safe handling procedures.[2] In the absence of specific guidelines for this compound, it should be handled with the same precautions as cytotoxic or biohazardous medications.[1]
Key principles for handling this compound include:
-
Aseptic Technique: All handling should be done using sterile aseptic techniques to prevent contamination of the product and exposure of the handler.[3][4]
-
Designated Area: Preparation should occur in a designated area with controlled traffic.
-
Trained Personnel: Only personnel trained in the safe handling of potent compounds and aseptic techniques should be involved.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various stages of handling this compound.
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Receiving/Unpacking | Recommended | Not Required | Not Required | Not Required |
| Storage/Retrieval | Recommended | Not Required | Not Required | Not Required |
| Reconstitution/Preparation | Required (Double gloving may be considered) | Required (Disposable, low-permeability gown) | Required (Safety glasses with side shields or face shield) | Required (If not prepared in a biological safety cabinet) |
| Administration | Required | Required | Required (If risk of splash) | Not generally required |
| Spill Cleanup | Required (Chemical-resistant) | Required | Required (Face shield and goggles) | Required (Appropriate respirator) |
| Waste Disposal | Required | Required | Not Required | Not Required |
This table is based on general guidelines for handling monoclonal antibodies.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound according to the manufacturer's instructions. For research-grade this compound, this is typically at -20°C, avoiding repeated freeze-thaw cycles.[5] Short-term storage at 2 to 8°C for up to one week may be permissible.[5]
-
Segregate this compound from other non-hazardous materials.[1]
2. Preparation (Reconstitution and Dilution):
-
All preparation of this compound should be performed in a biological safety cabinet (BSC) to protect both the product and the personnel.[1]
-
Assemble all necessary supplies (e.g., sterile syringes, needles, diluent, disposal bags) before starting.
-
Don the appropriate PPE as outlined in the table above.
-
Follow the specific reconstitution and dilution instructions provided by the manufacturer.
-
The use of closed-system drug-transfer devices (CSTDs) is recommended to minimize the risk of spills and aerosol generation.[2][3]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the area if the spill is large.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent materials.
-
Clean the area with an appropriate disinfectant or cleaning agent, working from the outer edge of the spill inwards.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be treated as biohazardous or cytotoxic waste and disposed of accordingly.
-
Sharps: All needles and syringes must be disposed of in a designated sharps container.
-
Vials and Packaging: Empty vials and packaging should be placed in a hazardous waste container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated biohazard bag immediately after use.
-
Patient Waste: For clinical applications, patient waste may need to be handled with special precautions, depending on institutional policies.[4]
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in various research publications. For instance, in a study involving flow cytometric analysis, THP-1 cells were fixed and then stained with a 1/200 dilution of this compound for one hour at 4°C.[6] In another study, this compound at a concentration of 5 μg/mL was shown to induce phosphorylation of CD33 in HL60 cells.[6] For in vivo studies in mice, dosages have ranged from 3-30 mg/kg.[6] Researchers should always refer to the specific protocols relevant to their experimental design.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Long-term) | -20°C to -80°C | [5] |
| Storage Temperature (Short-term) | 2°C to 8°C (up to one week) | [5] |
| Typical Concentration (Research) | 1.39 mg/mL | [5] |
| In Vitro Concentration (Example) | 5 µg/mL | [6] |
| In Vivo Dosage (Mouse Model) | 3-30 mg/kg | [6] |
Visual Guides
Caption: A workflow diagram illustrating the key stages of handling this compound.
Caption: A diagram showing the logical flow of risk assessment and mitigation for handling this compound.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. Risk assessment of preparation of monoclonal antibodies – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. simplivia.com [simplivia.com]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. This compound Humanized Recombinant Monoclonal Antibody (MA5-41707) [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
